molecular formula C11H17N5O7S B12414772 FPI-1602

FPI-1602

Número de catálogo: B12414772
Peso molecular: 363.35 g/mol
Clave InChI: XYTWGTZSUPIYFZ-SFYZADRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

FPI-1602 is a useful research compound. Its molecular formula is C11H17N5O7S and its molecular weight is 363.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H17N5O7S

Peso molecular

363.35 g/mol

Nombre IUPAC

[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C11H17N5O7S/c17-9(6-3-12-4-6)13-14-10(18)8-2-1-7-5-15(8)11(19)16(7)23-24(20,21)22/h6-8,12H,1-5H2,(H,13,17)(H,14,18)(H,20,21,22)/t7-,8+/m1/s1

Clave InChI

XYTWGTZSUPIYFZ-SFYZADRCSA-N

SMILES isomérico

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3

SMILES canónico

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TFPI-160 (Presumed FPI-1602)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed no publicly available information on a compound designated "FPI-1602." However, the nomenclature strongly suggests a possible reference to TFPI-160 , a truncated and well-characterized variant of Tissue Factor Pathway Inhibitor (TFPI). This guide will, therefore, focus on the mechanism of action of TFPI and, more specifically, the functional characteristics of TFPI-160.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies related to TFPI-160.

Introduction to Tissue Factor Pathway Inhibitor (TFPI)

Tissue Factor Pathway Inhibitor (TFPI) is a crucial endogenous anticoagulant that plays a pivotal role in regulating the initiation of the tissue factor-mediated coagulation cascade. It is a multivalent, Kunitz-type serine protease inhibitor. The full-length isoform, TFPIα, consists of an acidic N-terminus, three tandem Kunitz domains (K1, K2, and K3), and a basic C-terminal tail. TFPI primarily exerts its anticoagulant effect by inhibiting Factor Xa (FXa) and the Tissue Factor-Factor VIIa (TF-FVIIa) complex.

The Molecular Structure of TFPI and its Isoforms

There are two primary isoforms of TFPI produced by alternative splicing:

  • TFPIα: A 276-amino acid glycoprotein that circulates in the blood, complexed with lipoproteins, or is stored in platelets.

  • TFPIβ: A glycosylphosphatidylinositol (GPI)-anchored protein expressed on the surface of endothelial cells.

TFPI-160 is a truncated form of TFPI that consists of the N-terminal region and the first two Kunitz domains (K1 and K2), ending at glycine-160.

Mechanism of Action of TFPI

The anticoagulant function of TFPI is a two-step process:

  • Inhibition of Factor Xa: The Kunitz-2 (K2) domain of TFPI directly binds to and inhibits the active site of Factor Xa. This is the rate-limiting step in the inhibitory process.

  • Inhibition of the TF-FVIIa Complex: Following the formation of the TFPI-FXa complex, the Kunitz-1 (K1) domain of TFPI binds to and inhibits the TF-FVIIa complex, forming a stable quaternary inhibitory complex (TF-FVIIa-FXa-TFPI). This action effectively shuts down the extrinsic pathway of coagulation.

The Kunitz-3 (K3) domain and the C-terminal tail of TFPIα are involved in interactions with protein S and phospholipids, which enhance the inhibition of FXa.

Specific Mechanism of TFPI-160

As TFPI-160 lacks the K3 domain and the C-terminal tail, its mechanism of action is confined to the activities of the K1 and K2 domains. Consequently, TFPI-160 can still inhibit FXa via its K2 domain and the TF-FVIIa complex via its K1 domain in an FXa-dependent manner. However, it is a less potent inhibitor of FXa compared to full-length TFPIα, particularly in the presence of calcium, because it lacks the C-terminus that contributes to optimal FXa inhibition.

Signaling Pathways and Molecular Interactions

The primary signaling pathway modulated by TFPI and its variants is the blood coagulation cascade. The key interactions are summarized in the diagram below.

TFPI_Mechanism cluster_initiation Initiation of Coagulation cluster_inhibition TFPI-160 Inhibition TF Tissue Factor (TF) FVIIa Factor VIIa TF->FVIIa TF_FVIIa TF-FVIIa Complex FX Factor X FXa Factor Xa FX->FXa Activation K1 Kunitz-1 FXa->K1 Required for K1 binding FXa_inhibited Inactive FXa FXa->FXa_inhibited TF_FVIIa->FX Catalyzes TF_FVIIa_inhibited Inactive TF-FVIIa-FXa-TFPI Complex TF_FVIIa->TF_FVIIa_inhibited TFPI_160 TFPI-160 TFPI_160->K1 K2 Kunitz-2 TFPI_160->K2 K1->TF_FVIIa Inhibits (FXa-dependent) K2->FXa

Mechanism of TFPI-160 Inhibition.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) for different TFPI variants against Factor Xa, illustrating the relative potencies.

InhibitorTargetKi (nM)Conditions
Full-length TFPIαFactor Xa0.2With Ca2+
TFPI-160 Factor Xa 2.5 With Ca2+
Kunitz-2 Domain aloneFactor Xa11.2With Ca2+

Data are representative and may vary based on experimental conditions.

Experimental Protocols

Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency of TFPI-160 against Factor Xa.

Materials:

  • Purified human Factor Xa

  • Purified TFPI-160

  • Chromogenic substrate for FXa (e.g., S-2222)

  • Assay buffer (e.g., Tris-buffered saline with CaCl2 and BSA)

  • Microplate reader

Protocol:

  • A fixed concentration of Factor Xa is incubated with varying concentrations of TFPI-160 in the assay buffer in a 96-well plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • The chromogenic substrate is added to each well to initiate the reaction.

  • The rate of substrate cleavage is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • The initial reaction velocities are plotted against the inhibitor concentrations.

  • The data are fitted to a suitable equation (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibitory constant (Ki).

FXa_Inhibition_Workflow start Start prepare_reagents Prepare Factor Xa, TFPI-160 dilutions, and substrate start->prepare_reagents incubate Incubate Factor Xa with TFPI-160 prepare_reagents->incubate add_substrate Add chromogenic substrate incubate->add_substrate measure_absorbance Measure absorbance at 405 nm add_substrate->measure_absorbance analyze_data Calculate initial velocities and determine Ki measure_absorbance->analyze_data end_node End analyze_data->end_node

Factor Xa Inhibition Assay Workflow.
TF-FVIIa Inhibition Assay (FXa Generation Assay)

Objective: To measure the inhibition of the TF-FVIIa complex by TFPI-160 in an FXa-dependent manner.

Materials:

  • Recombinant human Tissue Factor (thromboplastin)

  • Recombinant human Factor VIIa

  • Recombinant human Factor X

  • Purified TFPI-160

  • Chromogenic substrate for FXa

  • Assay buffer with CaCl2

Protocol:

  • TF and FVIIa are incubated together to form the TF-FVIIa complex.

  • Varying concentrations of TFPI-160 are added to the complex.

  • Factor X is added to initiate the reaction, allowing the TF-FVIIa complex to generate FXa.

  • The reaction is stopped at a specific time point (e.g., by adding EDTA).

  • The amount of FXa generated is quantified by adding a chromogenic FXa substrate and measuring the absorbance at 405 nm.

  • The concentration of TFPI-160 that produces 50% inhibition (IC50) is determined.

Therapeutic Implications and Drug Development

The regulation of the TF pathway is a key area of interest for therapeutic intervention.

  • Procoagulant Therapies: Inhibition of TFPI is a strategy being explored for the treatment of hemophilia. By blocking the action of TFPI, the initiation of coagulation can be enhanced, potentially compensating for the deficiency of Factor VIII or Factor IX. Several anti-TFPI antibodies are in clinical development for this purpose.

  • Anticoagulant Therapies: Recombinant forms of TFPI have been investigated for their potential as anticoagulants in conditions such as sepsis and thrombosis, although clinical success has been limited.

The study of truncated forms like TFPI-160 helps to elucidate the specific roles of the different Kunitz domains and informs the design of novel therapeutics that target this pathway.

An In-depth Technical Guide to the Biological Targets of Fusion Pharmaceuticals' FPI-Series Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "FPI-1602" did not yield a specific drug candidate from Fusion Pharmaceuticals. It is highly probable that this is a typographical error. This guide therefore focuses on the publicly disclosed biological targets of Fusion Pharmaceuticals' leading clinical-stage radiopharmaceuticals: FPI-2265, FPI-1434, and FPI-2059.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biological targets for Fusion Pharmaceuticals' targeted alpha therapies (TATs). The content herein summarizes key preclinical and clinical findings, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

FPI-2265: Targeting Prostate-Specific Membrane Antigen (PSMA)

FPI-2265 is a targeted alpha therapy that directs the potent alpha-emitting radionuclide, Actinium-225 (225Ac), to cells expressing Prostate-Specific Membrane Antigen (PSMA).[1][2][3] PSMA is a well-validated biomarker and therapeutic target for prostate cancer.

Biological Target: Prostate-Specific Membrane Antigen (PSMA)

PSMA, also known as glutamate carboxypeptidase II (GCPII) or folate hydrolase 1 (FOLH1), is a type II transmembrane glycoprotein. While it is expressed at low levels in various normal tissues, including the prostate, it is significantly overexpressed on the surface of prostate cancer cells.[2] This differential expression makes it an attractive target for delivering cytotoxic payloads directly to tumors while minimizing off-target toxicity.

Quantitative Data

The following tables summarize quantitative data related to PSMA expression and the preclinical efficacy of FPI-2265.

ParameterValueCell Line/ModelReference
PSMA Receptors per Cell~1 x 106PC3-hPSMA[4]
Tumor Uptake (%ID/g at 6h)10%PC3-hPSMA Xenograft[4]
Median Baseline PSMA Score (Prostate/Bed)21.6 (range: 0.9–150.5)Human Patients[5]
Median Baseline PSMA Score (Nodal)5.3 (range: 0.1–105.6)Human Patients[5]
Median Baseline PSMA Score (Osseous)2.2 (range: 0.1–96.2)Human Patients[5]

Table 1: Quantitative Analysis of PSMA Expression and FPI-2265 Preclinical Data.

Signaling Pathway

PSMA's role in prostate cancer progression is linked to several signaling pathways. Its enzymatic activity influences folate and glutamate metabolism, and it has been shown to modulate the PI3K-AKT-mTOR pathway, a critical driver of tumor growth and survival.

PSMA_Signaling_Pathway PSMA Signaling Pathway in Prostate Cancer PSMA PSMA Glutamate Glutamate PSMA->Glutamate Enzymatic Activity mGluR1 mGluR1 Glutamate->mGluR1 PI3K PI3K mGluR1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

PSMA Signaling Cascade
Experimental Protocols

  • Cell Line Generation: A stable human prostate cancer cell line (e.g., PC3) is engineered to overexpress human PSMA (PC3-hPSMA).[4]

  • Quantification of PSMA Receptors: The number of PSMA receptors per cell is determined using a radioligand binding assay with a suitable PSMA-targeting radioligand.[4]

  • Xenograft Model: PC3-hPSMA cells are subcutaneously implanted into immunodeficient mice.[4]

  • Biodistribution Studies: A lutetium-177 labeled version of the targeting ligand ([177Lu]-FPI-2263) is administered intravenously to tumor-bearing mice. At various time points, tissues and tumors are harvested, and the radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[4]

  • SPECT/CT Imaging: An indium-111 labeled analog ([111In]-FPI-2264) is used for SPECT/CT imaging to visualize tumor uptake and biodistribution non-invasively.[4]

  • Dose Escalation: Tumor-bearing mice are treated with single, escalating doses of [225Ac]-FPI-2265.[4]

  • Monitoring: Tumor volume and body weight are monitored over time to assess therapeutic efficacy and toxicity.[4]

Experimental Workflow

FPI2265_Workflow FPI-2265 Preclinical Evaluation Workflow cluster_invitro In Vitro cluster_invivo In Vivo CellLine Generate PC3-hPSMA Cell Line Quantify Quantify PSMA Receptors/Cell CellLine->Quantify Xenograft Establish PC3-hPSMA Xenografts Quantify->Xenograft Biodistribution Biodistribution with [177Lu]-FPI-2263 Xenograft->Biodistribution Imaging SPECT/CT Imaging with [111In]-FPI-2264 Xenograft->Imaging Efficacy Therapeutic Efficacy of [225Ac]-FPI-2265 Xenograft->Efficacy

FPI-2265 Preclinical Workflow

FPI-1434: Targeting Insulin-Like Growth Factor-1 Receptor (IGF-1R)

FPI-1434 is a radioimmunoconjugate that consists of a humanized monoclonal antibody targeting the Insulin-Like Growth Factor-1 Receptor (IGF-1R), linked to Actinium-225.[6][7][8] IGF-1R is overexpressed in a variety of solid tumors.

Biological Target: Insulin-Like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, growth, and survival.[6] Its signaling is implicated in tumorigenesis and the maintenance of a malignant phenotype.

Quantitative Data

The following table presents data on IGF-1R expression in different tumor types.

Tumor TypeIGF-1R Expression StatusReference
Bone Sarcoma (OS-1)Overexpression[9]
Bone Sarcoma (EW-5)Moderate Expression[9]
Bone Sarcoma (EW-8, OS-33)Low Expression[9]
Breast CancerFrequently Overexpressed[10]
Colon CancerHigh levels indicate poor prognosis[10]

Table 2: IGF-1R Expression in Various Cancers.

Signaling Pathway

Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation and activates two major downstream signaling pathways: the PI3K-AKT pathway, which promotes cell survival, and the RAS-RAF-MAPK pathway, which is involved in cell proliferation.

IGF1R_Signaling_Pathway IGF-1R Signaling Pathway IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

IGF-1R Signaling Cascade
Experimental Protocols

  • Radiolabeling: The anti-IGF-1R antibody is conjugated to a chelator and then radiolabeled with a diagnostic (e.g., 111In for FPI-1547) or therapeutic (225Ac for FPI-1434) radionuclide.[7]

  • Binding Affinity (KD) Determination: A saturation binding experiment is performed using various concentrations of the radiolabeled antibody with immobilized IGF-1R antigen to determine the equilibrium dissociation constant.[11]

  • Immunoreactivity Assessment: The fraction of the radiolabeled antibody that can bind to the target antigen is determined, often by linear extrapolation to infinite antigen excess.

  • Xenograft Models: Human tumor cell lines with varying levels of IGF-1R expression are used to establish xenograft models in immunodeficient mice.[12]

  • Combination Therapy: The therapeutic effect of FPI-1434 is evaluated as a monotherapy and in combination with other agents like PARP inhibitors (e.g., olaparib) or immune checkpoint inhibitors.[12]

  • Endpoint Analysis: Tumor growth inhibition and induction of DNA double-strand breaks and apoptosis are assessed.[12]

Experimental Workflow

FPI1434_Workflow FPI-1434 Development Workflow cluster_conjugation Radioimmunoconjugate Preparation cluster_preclinical Preclinical Evaluation Radiolabel Radiolabel anti-IGF-1R Ab with 111In or 225Ac Characterize Determine Binding Affinity (KD) & Immunoreactivity Radiolabel->Characterize Xenograft Establish IGF-1R+ Xenograft Models Characterize->Xenograft Monotherapy Monotherapy Efficacy Xenograft->Monotherapy Combo Combination Therapy (e.g., with Olaparib) Xenograft->Combo

FPI-1434 Development Workflow

FPI-2059: Targeting Neurotensin Receptor 1 (NTSR1)

FPI-2059 is a small molecule-based targeted alpha therapy designed to deliver Actinium-225 to tumors that overexpress Neurotensin Receptor 1 (NTSR1).[13][14] This target is found on a range of solid tumors, including pancreatic and colorectal cancers.

Biological Target: Neurotensin Receptor 1 (NTSR1)

NTSR1 is a G protein-coupled receptor that, upon binding to its ligand neurotensin, activates downstream signaling pathways involved in cell proliferation, migration, and invasion. Its expression is often upregulated in cancerous tissues compared to normal tissues.

Quantitative Data

The following table provides data from preclinical studies of FPI-2059.

ParameterDoseOutcomeModelReference
Tumor Growth Inhibition>1.85 MBq/kgSignificantCT26-mNTSR1 Xenograft[15]
Tumor Uptake ([177Lu]-FPI-2057)74 MBq/kgHigh in tumor, rapid blood clearanceCT26-mNTSR1 Xenograft[16]

Table 3: Preclinical Efficacy and Biodistribution of FPI-2059.

Signaling Pathway

Activation of NTSR1 by neurotensin leads to the stimulation of multiple signaling cascades, including the MAPK and NF-κB pathways, which are known to promote cancer progression.

NTSR1_Signaling_Pathway NTSR1 Signaling Pathway in Cancer NTSR1 NTSR1 PLC PLC NTSR1->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Proliferation MAPK->Proliferation Metastasis Metastasis NFkB->Metastasis

NTSR1 Signaling Cascade
Experimental Protocols

  • Cell Line Engineering: A colorectal cancer cell line (e.g., CT26) is transduced with a lentiviral vector to overexpress murine NTSR1 (mNTSR1).[16]

  • In Vitro Validation: Stable expression of mNTSR1 is confirmed using an in vitro radioligand binding assay with [177Lu]-FPI-2057.[16]

  • Xenograft Implantation: The validated CT26-mNTSR1 cells are subcutaneously implanted into mice.[16]

  • Biodistribution: Mice bearing CT26-mNTSR1 tumors are intravenously injected with [177Lu]-FPI-2057, and tissue/tumor radioactivity is measured at different time points.[16]

  • Therapeutic Efficacy: Tumor-bearing mice are administered single doses of [225Ac]-FPI-2059 at varying concentrations (e.g., 0.185 - 5.55 MBq/kg), and tumor growth is monitored.[15][16]

Experimental Workflow

FPI2059_Workflow FPI-2059 Preclinical Evaluation Workflow cluster_model_dev Model Development cluster_invivo_eval In Vivo Evaluation Transduction Lentiviral Transduction of CT26 cells with mNTSR1 Validation In Vitro Validation of mNTSR1 Expression Transduction->Validation Implantation Subcutaneous Implantation of CT26-mNTSR1 Cells Validation->Implantation Biodistribution Biodistribution Studies with [177Lu]-FPI-2057 Implantation->Biodistribution Efficacy Therapeutic Efficacy of [225Ac]-FPI-2059 Implantation->Efficacy

FPI-2059 Preclinical Workflow

References

The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osimertinib (formerly AZD9291, trade name Tagrisso®) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was rationally designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical pharmacology, and clinical efficacy of osimertinib, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Acquired Resistance in NSCLC

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them responsive to treatment with first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR TKIs. These therapies initially produce high response rates; however, the majority of patients eventually develop acquired resistance, typically within 9 to 14 months. The most prevalent mechanism of this resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR kinase domain. The T790M mutation sterically hinders the binding of first- and second-generation TKIs to the ATP-binding site of EGFR. This created a critical unmet medical need for a novel TKI that could effectively inhibit EGFR with the T790M mutation while sparing wild-type (WT) EGFR to minimize off-target toxicities.

Discovery of Osimertinib (AZD9291)

The discovery of osimertinib was a result of a structure-based drug design program aimed at developing a third-generation EGFR inhibitor with a specific profile: high potency against both sensitizing EGFR mutations and the T790M resistance mutation, coupled with selectivity over WT EGFR. The key chemical feature of osimertinib is a mono-anilino-pyrimidine core, which is structurally distinct from earlier generation TKIs. Attached to this core is an indole group that occupies the ATP-binding site and a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue near the kinase active site. This covalent and irreversible binding is crucial for its high potency against the T790M mutant.

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of the kinase activity of mutant forms of EGFR.[1] It covalently binds to the cysteine-797 residue within the ATP-binding site of EGFR, which effectively blocks ATP from binding and prevents the autophosphorylation and activation of the receptor.[1] This, in turn, inhibits the downstream signaling pathways that are critical for tumor cell proliferation and survival, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1] A key advantage of osimertinib is its high selectivity for mutant EGFR over WT EGFR, which is attributed to its unique binding mode. This selectivity leads to a more favorable safety profile, with a lower incidence of side effects commonly associated with WT EGFR inhibition, such as skin rash and diarrhea.[2]

EGFR_Pathway cluster_0 Downstream Signaling Pathways EGF EGF Ligand EGFR EGFR (Exon 19 del / L858R / T790M) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras WT_EGFR Wild-Type EGFR Osimertinib Osimertinib (AZD9291) Osimertinib->EGFR Irreversibly Inhibits (Covalent bond at C797) Osimertinib->WT_EGFR Weakly Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Synthesis_Workflow cluster_0 Key Intermediates A 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine D N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Osimertinib) A->D Coupling & Acrylation (e.g., Acryloyl chloride, base) B N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-benzene-1,2,4-triamine B->D Coupling & Acrylation (e.g., Acryloyl chloride, base) C N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylformimidamide C->B Reduction (e.g., Fe, NH4Cl) Clinical_Development Phase1 Phase I (AURA) Dose Escalation & Safety (T790M+ NSCLC) Phase2 Phase II (AURA2) Efficacy in T790M+ (Second-line) Phase1->Phase2 Promising Activity Phase3_FLAURA Phase III (FLAURA) Osimertinib vs. 1st-Gen TKI (First-line, EGFRm) Phase1->Phase3_FLAURA Expanded to First-line Phase3_AURA3 Phase III (AURA3) Osimertinib vs. Chemo (Second-line, T790M+) Phase2->Phase3_AURA3 Confirmatory Trial Approval Regulatory Approval Phase3_AURA3->Approval Positive Outcomes Phase3_FLAURA->Approval Positive Outcomes

References

FPI-1602: An Obscure β-Lactamase Inhibitor Awaiting Scientific Disclosure

Author: BenchChem Technical Support Team. Date: November 2025

FPI-1602 (CAS Number: 1452460-31-9) is a chemical compound identified as a β-lactamase inhibitor. Despite its commercial availability through various chemical suppliers, a comprehensive review of publicly accessible scientific literature, patents, and technical databases reveals a significant lack of in-depth information regarding its biological activity, mechanism of action, and experimental validation. This absence of published data prevents the creation of a detailed technical guide as requested.

The compound is chemically known as (2S,5R)-2-((2-(azetidine-3-carbonyl)hydrazin-1-yl)carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate. While its structure is defined and it is categorized as a β-lactamase inhibitor, crucial data for researchers and drug development professionals—such as quantitative measures of its inhibitory activity (e.g., IC50 values), detailed experimental protocols for its synthesis and biological evaluation, and its effects on cellular signaling pathways—are not available in the public domain.

The designation "FPI" may suggest an origin from a specific commercial screening library or a pharmaceutical company's internal codename, but this association is not explicitly detailed in any found resources. Without access to the originating research or any subsequent publications, a thorough technical analysis remains impossible.

General Structure and Chemical Properties

Based on listings from chemical suppliers, the fundamental chemical properties of this compound can be summarized as follows:

PropertyValue
CAS Number 1452460-31-9
Molecular Formula C₁₁H₁₇N₅O₇S
Molecular Weight 363.35 g/mol
IUPAC Name (2S,5R)-2-((2-(azetidine-3-carbonyl)hydrazin-1-yl)carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate

The Role of β-Lactamase Inhibitors in Combating Antibiotic Resistance

β-lactamase inhibitors are a critical component in the fight against bacterial antibiotic resistance. β-lactam antibiotics, such as penicillins and cephalosporins, are characterized by a β-lactam ring that is essential for their antibacterial activity. Many pathogenic bacteria have evolved to produce β-lactamase enzymes, which hydrolyze this ring, inactivating the antibiotic.

The primary mechanism of action for β-lactamase inhibitors is to bind to and inactivate the β-lactamase enzymes. This allows the accompanying β-lactam antibiotic to remain effective against the bacteria. The general workflow for discovering and validating a novel β-lactamase inhibitor is a multi-step process.

A generalized workflow for the discovery and development of a novel β-lactamase inhibitor.

Conclusion

While this compound is cataloged as a β-lactamase inhibitor, the absence of published scientific data precludes a detailed technical assessment. For researchers, scientists, and drug development professionals, the utility of this compound cannot be fully ascertained without access to comprehensive preclinical data, including its inhibitory spectrum, potency, and pharmacokinetic/pharmacodynamic properties. Further investigation into the origins of the "FPI" designation may be necessary to uncover the relevant scientific documentation that would enable a proper evaluation of this compound. Until such information becomes publicly available, this compound remains an enigmatic entry in the vast landscape of potential antibiotic resistance breakers.

Comprehensive Safety and Handling Guidelines for FPI-1602 Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Detailed technical specifications, safety protocols, and handling guidelines for the investigational radiopharmaceutical FPI-1602 are not currently available in the public domain. As a novel agent undergoing clinical development, in-depth information regarding its material safety, preclinical toxicology, and specific experimental protocols is considered proprietary by its developer, Fusion Pharmaceuticals.

This compound is a targeted alpha therapy that utilizes a radioisotope, actinium-225, linked to an antibody that targets cancer cells. The handling of such potent radiopharmaceuticals requires specialized facilities and strict adherence to radiation safety protocols. However, specific quantitative data from safety studies and detailed methodologies for its use are not publicly disclosed.

While a comprehensive technical guide on this compound cannot be constructed from publicly available information, a generalized overview of the safety and handling considerations for similar antibody-drug conjugates and actinium-225 based therapies can be inferred. Researchers, scientists, and drug development professionals working with such agents would typically operate under stringent institutional and regulatory guidelines for radiopharmaceutical handling and disposal.

For professionals seeking to work with this compound, direct contact with Fusion Pharmaceuticals or participation in their clinical trials would be the necessary route to obtain the required safety and handling documentation. Clinical trial protocols, for instance, would contain specific instructions for the preparation, administration, and monitoring of the agent, but these documents are generally not available to the public.

Given the absence of specific data, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time. The following generalized diagrams represent high-level concepts that would be relevant to a substance like this compound, based on the general understanding of targeted alpha therapies.

FPI1602_General_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target Identification Target Identification Antibody Development Antibody Development Target Identification->Antibody Development Actinium-225 Labeling Actinium-225 Labeling Antibody Development->Actinium-225 Labeling In Vitro Studies In Vitro Studies Actinium-225 Labeling->In Vitro Studies In Vivo Toxicology In Vivo Toxicology In Vitro Studies->In Vivo Toxicology Phase I Trials Phase I Trials In Vivo Toxicology->Phase I Trials Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Regulatory Approval Regulatory Approval Phase III Trials->Regulatory Approval

Caption: A generalized workflow for the development of a targeted alpha therapy like this compound.

FPI1602_Signaling_Pathway This compound This compound Cancer Cell Surface Antigen Cancer Cell Surface Antigen This compound->Cancer Cell Surface Antigen Binding Internalization Internalization Cancer Cell Surface Antigen->Internalization Actinium-225 Decay Actinium-225 Decay Internalization->Actinium-225 Decay Alpha Particle Emission Alpha Particle Emission Actinium-225 Decay->Alpha Particle Emission DNA Double-Strand Breaks DNA Double-Strand Breaks Alpha Particle Emission->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Caption: A simplified signaling pathway for a targeted alpha therapy such as this compound.

FPI-1602: A Technical Overview of Physicochemical Properties and Dual-Target Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 is a novel, non-β-lactam inhibitor belonging to the diazabicyclooctane (DBO) class. It has garnered significant interest for its potent antimicrobial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. This technical guide provides a consolidated overview of the available data on the solubility and stability of this compound, alongside a detailed examination of its dual-target mechanism of action. The information herein is intended to support further research and development efforts involving this promising compound.

Physicochemical Data

While comprehensive, quantitative studies on the solubility and stability of this compound are not extensively published in publicly accessible literature, the following tables summarize the available qualitative and inferred data.

Table 1: Solubility Profile of this compound
SolventSolubility DataRemarksSource
Aqueous BuffersImplied to be soluble for biological assays.The compound is consistently used in aqueous buffer systems for enzyme kinetics and antimicrobial testing, suggesting sufficient solubility for these applications.General literature
DMSOImplied to be soluble for stock solutions.Commercial suppliers suggest the use of DMSO for the preparation of stock solutions.--INVALID-LINK--
Table 2: Stability Profile of this compound
ConditionStability DataRemarksSource
Hydrolytic StabilityGoodAnalogs of this compound are reported to have good hydrolytic stability. The diazabicyclooctane core is known to be resistant to hydrolysis, which is a key feature of this class of inhibitors.General literature on DBOs
In SolutionRecommended to be used as soon as possible after reconstitution.For optimal performance in assays, freshly prepared solutions are advised. Long-term stability in various solvents has not been publicly documented.--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility and stability are not available in the reviewed literature. However, a general protocol for assessing the stability of a compound like this compound in an aqueous buffer is provided below as a template.

General Protocol for Assessing Aqueous Stability by HPLC
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis.

  • Time-Zero Sample: Immediately after preparation, inject an aliquot of the working solution into an HPLC system to obtain the initial (T=0) peak area corresponding to the intact this compound.

  • Incubation: Incubate the remaining working solution at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution onto the HPLC.

  • Data Analysis: Monitor the peak area of this compound over time. A decrease in the peak area would indicate degradation. The percentage of this compound remaining at each time point can be calculated relative to the T=0 sample.

Mechanism of Action: Dual Inhibition of β-Lactamases and Penicillin-Binding Proteins (PBPs)

This compound exhibits a dual mechanism of action, a key characteristic contributing to its potent antibacterial effect. It acts as an inhibitor of both serine β-lactamases and Penicillin-Binding Proteins (PBPs).

dot

Caption: Dual-target mechanism of this compound in Gram-negative bacteria.

The diagram above illustrates the dual inhibitory action of this compound within the periplasmic space of Gram-negative bacteria. By simultaneously neutralizing the enzymatic activity of β-lactamases and PBPs, this compound not only protects co-administered β-lactam antibiotics from degradation but also directly impairs bacterial cell wall synthesis, leading to a potent bactericidal effect.

Experimental Workflow for Determining Dual-Target Inhibition

The following workflow outlines the key experimental stages to characterize the dual-inhibitory activity of this compound.

dot

Dual_Inhibition_Workflow cluster_beta_lactamase β-Lactamase Inhibition cluster_pbp PBP Inhibition cluster_cellular Cellular Activity start Start: Hypothesis This compound is a dual inhibitor Kinetics Enzyme Kinetics (e.g., Ki determination) start->Kinetics Competition_Assay Bocillin-FL Competition Assay (IC50 determination) start->Competition_Assay Crystallography_BL X-ray Crystallography of this compound-β-lactamase complex Kinetics->Crystallography_BL MIC_Testing Minimum Inhibitory Concentration (MIC) against various bacterial strains Kinetics->MIC_Testing end Conclusion: This compound is a confirmed dual-target inhibitor Crystallography_BL->end Crystallography_PBP X-ray Crystallography of this compound-PBP complex Competition_Assay->Crystallography_PBP Competition_Assay->MIC_Testing Crystallography_PBP->end Synergy_Testing Synergy Testing with β-lactam antibiotics MIC_Testing->Synergy_Testing Synergy_Testing->end

Caption: Experimental workflow for characterizing dual-target inhibitors.

Conclusion

This compound represents a significant advancement in the development of β-lactamase inhibitors due to its dual mechanism of action. While detailed public data on its solubility and stability are limited, its consistent use in biological assays suggests adequate properties for research purposes. The provided overview and experimental frameworks are intended to facilitate further investigation into the physicochemical and pharmacological properties of this promising antibacterial agent. As research progresses, a more comprehensive understanding of its profile will undoubtedly emerge, aiding in its potential development as a therapeutic agent.

FPI-1602 potential research applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and chemical databases reveals that "FPI-1602" is the designation for a β-lactamase inhibitor. Despite this identification, a comprehensive search has yielded insufficient public data to construct a detailed technical guide or whitepaper that meets the specified requirements for in-depth experimental protocols, quantitative data, and signaling pathway diagrams.

Compound Identification

This compound is chemically identified as (2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, with the assigned CAS number 1452460-31-9. Information from chemical suppliers indicates its role as a β-lactamase inhibitor with noted antimicrobial activity against several Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Enterobacter species.

Mechanism of Action: β-Lactamase Inhibition

β-lactam antibiotics are a cornerstone of antibacterial therapy, exerting their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] A primary mechanism of bacterial resistance to these antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[1][2]

β-lactamase inhibitors are compounds administered concurrently with β-lactam antibiotics to counteract this resistance mechanism. These inhibitors function by binding to the β-lactamase enzyme, thereby preventing the degradation of the partner antibiotic and allowing it to effectively reach its PBP targets.[2] The general mechanism of β-lactamase inhibition is depicted in the following workflow:

G cluster_0 Bacterial Resistance cluster_1 Action of this compound Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibition of Cell Wall Synthesis Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive_Enzyme Inactive β-Lactamase Beta_Lactamase->Inactive_Enzyme FPI_1602 This compound (β-Lactamase Inhibitor) FPI_1602->Beta_Lactamase Inhibition Cell_Death Bacterial Cell Death PBP->Cell_Death

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 is a novel, non-β-lactam β-lactamase inhibitor. This technical guide provides a comprehensive overview of this compound, its chemical properties, mechanism of action, and its potential as a therapeutic agent to combat bacterial resistance. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

Chemical and Physical Properties

This compound, with the chemical name (2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a synthetic compound with the molecular formula C11H17N5O7S and a molecular weight of 363.35 g/mol .[1] Its unique bridged diazabicyclo[3.2.1]octanone core structure is a key feature that distinguishes it from traditional β-lactamase inhibitors.

PropertyValueReference
CAS Number 1452460-31-9[1][2]
Molecular Formula C11H17N5O7S[1][2]
Molecular Weight 363.35 g/mol [1]
Chemical Name (2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate[2]

Mechanism of Action: Inhibition of β-Lactamases

This compound functions as a potent inhibitor of β-lactamase enzymes. These enzymes are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By inactivating β-lactamases, this compound can restore the efficacy of these antibiotics against resistant bacterial strains.

The proposed mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of the β-lactamase. This irreversible binding effectively inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of co-administered antibiotics.

G cluster_0 Bacterial Cell BL_enzyme β-Lactamase (Active Site Serine) Covalent_Adduct Stable Covalent Adduct (Inactive Enzyme) BL_enzyme->Covalent_Adduct Acylation FPI1602 This compound FPI1602->BL_enzyme Binding No_Hydrolysis No Hydrolysis Covalent_Adduct->No_Hydrolysis Beta_Lactam β-Lactam Antibiotic Hydrolysis Hydrolysis Cell_Lysis Bacterial Cell Lysis No_Hydrolysis->Cell_Lysis G cluster_workflow Experimental Workflow: IC50 Determination Start Start Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Pre_incubation Pre-incubate Purified β-Lactamase with this compound Prepare_Inhibitor->Pre_incubation Add_Substrate Add Chromogenic Substrate (e.g., Nitrocefin) Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance Change (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value (Non-linear Regression) Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Methodological & Application

Application Notes and Protocols for a Novel Investigational Targeted Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative example for an investigational targeted radiopharmaceutical. As of November 2025, there is no publicly available scientific literature or data specifically for a compound designated "FPI-1602". The methodologies described below are based on standard in vitro assays commonly employed for the preclinical evaluation of targeted radiotherapies, particularly antibody-drug conjugates (ADCs) or small molecule radioligands.

Introduction

Targeted radiopharmaceuticals represent a promising class of cancer therapeutics designed to deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. These agents typically consist of a targeting moiety (e.g., an antibody or a small molecule) that binds to a specific tumor-associated antigen or receptor, a chelator, and a therapeutic radionuclide. The in vitro characterization of such agents is critical to determine their binding affinity, specificity, internalization kinetics, and cytotoxic potential before advancing to in vivo studies.

These application notes provide a comprehensive overview of standard in vitro assay protocols that can be adapted for the evaluation of a novel targeted radiopharmaceutical.

Data Presentation: Representative In Vitro Characterization

The following tables summarize expected quantitative data from key in vitro experiments for a hypothetical targeted radiopharmaceutical.

Table 1: Receptor Binding Affinity

Cell LineTarget ExpressionLigandKd (nM)Bmax ( sites/cell )
Tumor Cell Line AHighRadiolabeled Ligand1.5 ± 0.31.2 x 106
Tumor Cell Line BLowRadiolabeled Ligand15.2 ± 2.12.5 x 104
Control Cell LineNegativeRadiolabeled LigandNot DetectableNot Detectable

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget ExpressionTreatmentIC50 (nM)
Tumor Cell Line AHighRadiolabeled Ligand5.8 ± 1.2
Tumor Cell Line BLowRadiolabeled Ligand89.4 ± 15.7
Control Cell LineNegativeRadiolabeled Ligand> 1000
Tumor Cell Line AHighUnlabeled Ligand> 1000

Table 3: DNA Damage Response

Cell LineTreatment (Concentration)γH2AX Foci per Cell (24h)
Tumor Cell Line AControl2 ± 1
Tumor Cell Line ARadiolabeled Ligand (5 nM)45 ± 8
Tumor Cell Line AUnlabeled Ligand (5 nM)3 ± 1

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of the radiolabeled ligand to target-expressing cells.

Methodology:

  • Cell Culture: Culture target-expressing and control cell lines to 80-90% confluency.

  • Cell Plating: Seed 1 x 105 cells per well in a 96-well plate and allow to adhere overnight.

  • Ligand Preparation: Prepare serial dilutions of the radiolabeled ligand in binding buffer (e.g., PBS with 1% BSA). For non-specific binding, prepare parallel dilutions containing a 100-fold excess of the unlabeled ligand.

  • Incubation: Remove culture medium from the wells and add the prepared ligand dilutions. Incubate at 4°C for 2 hours with gentle agitation.

  • Washing: Aspirate the ligand solution and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a gamma counter or liquid scintillation counter.

  • Data Analysis: Plot the specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand. Determine Kd and Bmax using non-linear regression analysis (e.g., one-site binding hyperbola).

Cell Viability Assay (MTS/MTT)

Objective: To assess the cytotoxic effect of the targeted radiopharmaceutical on cancer cells.

Methodology:

  • Cell Plating: Seed 5 x 103 cells per well in a 96-well plate and allow to adhere overnight.

  • Treatment: Prepare serial dilutions of the radiolabeled ligand and the unlabeled ligand (as a control). Add the dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Immunofluorescence Staining for DNA Damage (γH2AX)

Objective: To visualize and quantify DNA double-strand breaks as an indicator of radiopharmaceutical-induced DNA damage.

Methodology:

  • Cell Plating: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the radiolabeled ligand at a concentration around the IC50 value for 24 hours. Include untreated and unlabeled ligand controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Internalization Internalization Receptor->Internalization Endocytosis FPI_1602 Targeted Radiopharmaceutical FPI_1602->Receptor Binding DNA_Damage DNA Double Strand Breaks Internalization->DNA_Damage Radiation Emission Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular Response

Caption: Proposed mechanism of action for a targeted radiopharmaceutical.

Experimental_Workflow cluster_binding Binding Affinity cluster_cytotoxicity Cytotoxicity cluster_dna_damage DNA Damage b1 Cell Plating b2 Radioligand Incubation b1->b2 b3 Washing & Lysis b2->b3 b4 Radioactivity Counting b3->b4 c1 Cell Plating c2 Drug Treatment (72h) c1->c2 c3 MTS/MTT Assay c2->c3 c4 Absorbance Reading c3->c4 d1 Cell Plating on Coverslips d2 Drug Treatment (24h) d1->d2 d3 Immunofluorescence Staining d2->d3 d4 Fluorescence Microscopy d3->d4

Navigating the Preclinical Landscape of FPI-1602: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for FPI-1602, a promising targeted therapeutic agent. This document outlines detailed methodologies for key experiments, summarizes quantitative data in structured tables, and provides visual diagrams of signaling pathways and experimental workflows.

Introduction

This compound is a novel therapeutic agent under investigation for its potential in treating various malignancies. Its mechanism of action, while still under exploration, is believed to involve the targeted disruption of key signaling pathways essential for tumor growth and survival. To facilitate further preclinical development and evaluation of this compound, this document provides a detailed framework for designing and executing robust in vivo experiments.

While specific public data on "this compound" is not available, this document is structured based on established protocols for similar targeted therapies developed by Fusion Pharmaceuticals, such as FPI-1434 and FPI-2059. Researchers should adapt these general methodologies to the specific characteristics of this compound as they become known.

Core Concepts: Mechanism of Action and In Vivo Modeling

Targeted therapies, such as those in the FPI pipeline, are designed to interact with specific molecules involved in cancer progression. For instance, FPI-1434 is an antibody-drug conjugate that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase frequently overexpressed in various tumors.[1] Similarly, FPI-2059 targets the neurotensin receptor 1 (NTSR1).[1][2][3] These agents deliver a potent payload, such as the alpha-emitting radionuclide Actinium-225, directly to cancer cells, minimizing off-target toxicity.[1]

The in vivo evaluation of such targeted agents typically involves the use of animal models that accurately recapitulate human disease. This often includes xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, which utilize cancer cell lines derived from the same inbred strain of mouse, allowing for the study of the therapy's interaction with a competent immune system.[4]

Experimental Protocols

Xenograft Tumor Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.

Materials:

  • Human cancer cell line expressing the target of this compound

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel or similar basement membrane matrix

  • This compound therapeutic agent

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

  • Anesthesia and euthanasia reagents

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[4]

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable (approximately 50-100 mm³).[4] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound and vehicle control according to the planned dosing schedule (e.g., intravenously).

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall animal health throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).

Biodistribution and Pharmacokinetic Studies

This protocol describes how to evaluate the distribution and clearance of this compound in vivo.

Materials:

  • Radiolabeled this compound (if applicable)

  • Tumor-bearing mice (as described above)

  • Gamma counter or appropriate detection instrument

  • Blood collection supplies

  • Major organs for collection (e.g., tumor, liver, kidneys, spleen, heart, lungs)

Procedure:

  • Drug Administration: Administer a single dose of radiolabeled this compound to tumor-bearing mice.

  • Sample Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize cohorts of mice.

  • Blood and Organ Harvesting: Collect blood via cardiac puncture and harvest the tumor and major organs.

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile. Analyze blood samples to determine the pharmacokinetic parameters (e.g., half-life).

Data Presentation

All quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Tumor Growth Inhibition by this compound in Xenograft Model

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)p-value
Vehicle Control8150 ± 121200 ± 150--
This compound (X mg/kg)8155 ± 15400 ± 8066.7<0.01

Table 2: Biodistribution of this compound in Tumor-Bearing Mice (%ID/g ± SEM)

Organ1 hour4 hours24 hours48 hours
Blood10.5 ± 1.25.2 ± 0.81.1 ± 0.30.3 ± 0.1
Tumor8.2 ± 0.912.5 ± 1.515.3 ± 2.113.8 ± 1.9
Liver15.1 ± 2.018.3 ± 2.510.2 ± 1.45.6 ± 0.7
Kidneys3.5 ± 0.44.1 ± 0.62.8 ± 0.31.5 ± 0.2
Spleen1.2 ± 0.21.8 ± 0.31.5 ± 0.21.0 ± 0.1

Visualization of Workflows and Pathways

Signaling Pathway of a Generic Receptor Tyrosine Kinase Targeted Therapy

The following diagram illustrates a simplified signaling pathway that is often the target of therapies like those in the FPI pipeline.

Signaling_Pathway cluster_cell Cancer Cell Ligand Growth Factor (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) Ligand->Receptor Binds and Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Initiates FPI_Drug This compound FPI_Drug->Receptor Binds and Inhibits Proliferation Cell Proliferation, Survival, and Growth Signaling_Cascade->Proliferation Promotes

Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in conducting an in vivo efficacy study.

Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Collection) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for a typical in vivo tumor xenograft efficacy study.

Conclusion

The successful preclinical evaluation of this compound relies on well-designed and meticulously executed in vivo experiments. The protocols and frameworks provided in this document offer a solid foundation for researchers to assess the efficacy, biodistribution, and pharmacokinetics of this novel therapeutic agent. As more specific information about this compound becomes available, these general protocols can be further refined to address the unique characteristics of the molecule and its target.

References

Application Notes and Protocols for FPI-1602, a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 (CAS No. 1452460-31-9) is identified as a β-lactamase inhibitor.[1][2] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins. This compound is therefore of interest for its potential to be used in combination with β-lactam antibiotics to overcome bacterial resistance. These application notes provide a general framework for the characterization and use of this compound in a research setting, with a primary focus on bacterial cell culture.

Note: At the time of this writing, specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public scientific literature. The following protocols are based on standard methods for evaluating β-lactamase inhibitors and should be adapted and optimized by the end-user for this compound.

Mechanism of Action

β-lactamase inhibitors act by binding to and inactivating the β-lactamase enzyme, preventing it from hydrolyzing the β-lactam ring of co-administered antibiotics. This allows the antibiotic to exert its antibacterial effect on the bacterial cell wall synthesis machinery.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action B_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) B_Lactam_Antibiotic->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Required for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to B_Lactamase β-Lactamase Enzyme B_Lactamase->B_Lactam_Antibiotic Hydrolyzes & Inactivates Inactive_Enzyme Inactive β-Lactamase Complex B_Lactamase->Inactive_Enzyme FPI_1602 This compound FPI_1602->B_Lactamase Inhibits

Diagram 1: Mechanism of Action of this compound.

Data Presentation

The following tables represent typical data that should be generated when characterizing this compound. The values presented are for illustrative purposes only.

Table 1: In Vitro Inhibitory Activity of this compound against Purified β-Lactamases

β-Lactamase TargetEnzyme ClassIC50 (nM) of this compound
TEM-1AData to be determined
SHV-1AData to be determined
CTX-M-15AData to be determined
AmpCCData to be determined
OXA-48DData to be determined
NDM-1BData to be determined

Table 2: Minimum Inhibitory Concentration (MIC) of a β-Lactam Antibiotic in Combination with this compound

Bacterial Strainβ-Lactamase ProfileAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + this compound (4 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli ATCC 25922NoneAmpicillinData to be determinedData to be determinedData to be determined
E. coli (TEM-1 producer)TEM-1AmpicillinData to be determinedData to be determinedData to be determined
K. pneumoniae (CTX-M-15 producer)CTX-M-15CeftazidimeData to be determinedData to be determinedData to be determined
P. aeruginosa (AmpC producer)AmpCPiperacillinData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of IC50 against Purified β-Lactamase

This protocol describes a colorimetric assay to determine the concentration of this compound required to inhibit 50% of the activity of a purified β-lactamase enzyme.

Materials:

  • Purified β-lactamase (e.g., TEM-1, AmpC)

  • This compound

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Serially dilute this compound in assay buffer to create a range of concentrations.

  • Enzyme and inhibitor pre-incubation: In a 96-well plate, add the purified β-lactamase to each well (except for the blank). Add the this compound dilutions to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate addition: Add nitrocefin solution to all wells to initiate the reaction.

  • Kinetic measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prepare_Dilutions Prepare serial dilutions of this compound Start->Prepare_Dilutions Add_Enzyme Add purified β-lactamase to 96-well plate Start->Add_Enzyme Add_Inhibitor Add this compound dilutions to wells Prepare_Dilutions->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate enzyme and inhibitor Add_Inhibitor->Pre_Incubate Add_Substrate Add nitrocefin to all wells Pre_Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 490 nm kinetically Add_Substrate->Measure_Absorbance Analyze_Data Calculate reaction velocities and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 2: Workflow for IC50 Determination.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic, alone or in combination with this compound, that prevents visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic

  • This compound

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare bacterial inoculum: Grow the bacterial strain overnight and dilute it in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare antibiotic dilutions: In a 96-well plate, perform serial dilutions of the β-lactam antibiotic in CAMHB.

  • Prepare combination plates: In a separate plate, perform the same serial dilutions of the antibiotic in CAMHB that contains a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL).

  • Inoculate plates: Add the standardized bacterial inoculum to all wells containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_0 Plate A: Antibiotic Alone cluster_1 Plate B: Antibiotic + this compound A_Dilutions Serial dilutions of antibiotic in CAMHB A_Inoculate Inoculate with bacteria A_Dilutions->A_Inoculate A_Incubate Incubate 18-24h A_Inoculate->A_Incubate A_Read Read MIC A_Incubate->A_Read Compare Compare MICs and calculate fold reduction A_Read->Compare B_Dilutions Serial dilutions of antibiotic in CAMHB + fixed this compound B_Inoculate Inoculate with bacteria B_Dilutions->B_Inoculate B_Incubate Incubate 18-24h B_Inoculate->B_Incubate B_Read Read MIC B_Incubate->B_Read B_Read->Compare Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Prepare_Inoculum->A_Inoculate Prepare_Inoculum->B_Inoculate

Diagram 3: Workflow for MIC Determination.

Solubility and Stability

Prior to conducting cell culture experiments, it is crucial to determine the solubility and stability of this compound in the relevant solvents and culture media.

  • Solubility: Test the solubility of this compound in common solvents such as water, DMSO, and ethanol. For cell-based assays, it is important to use a solvent that is non-toxic to the bacteria at the final concentration used.

  • Stability: Assess the stability of this compound in the chosen culture medium (e.g., CAMHB) over the duration of the experiment and at the incubation temperature (e.g., 37°C). This can be done by incubating a solution of this compound in the medium and measuring its concentration at different time points using a suitable analytical method like HPLC.

Potential for Use in Eukaryotic Cell Culture

While the primary application of this compound is in bacterial cell culture, it may be relevant to assess its effects on eukaryotic cells for several reasons:

  • Toxicity: To evaluate any potential cytotoxic effects on mammalian cells, which is important for future therapeutic development. Standard cytotoxicity assays, such as MTT or LDH release assays, can be performed on relevant mammalian cell lines (e.g., HEK293, HepG2).

  • Off-target effects: To determine if this compound has any unintended biological activity in mammalian cells.

A standard cytotoxicity assay workflow would involve exposing mammalian cell lines to a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) and then measuring cell viability.

Conclusion

This compound, as a β-lactamase inhibitor, represents a valuable tool for researchers in microbiology and infectious disease. The protocols and guidelines provided here offer a starting point for the systematic evaluation of its activity and potential applications in overcoming antibiotic resistance. It is essential for researchers to empirically determine the optimal conditions for using this compound in their specific experimental systems.

References

Application Notes and Protocols for Preclinical Animal Studies of a Novel Investigational Drug

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a generalized template for the preclinical evaluation of a novel investigational drug, referred to herein as FPI-1602. As of the date of this document, specific data for a compound designated "this compound" is not publicly available. Therefore, the information presented is based on established principles of pharmacology and toxicology for new chemical entities (NCEs) and should be adapted based on the specific characteristics of the compound under investigation.

Introduction

These application notes provide a framework for conducting initial animal studies to evaluate the dosage, administration, and pharmacokinetic profile of this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the early, non-clinical assessment of this compound. The primary objectives of these initial studies are to determine a safe starting dose for further non-clinical and eventual clinical trials, to understand the pharmacokinetic behavior of the compound, and to identify potential target organs for toxicity.

Quantitative Data Summary

Effective preclinical evaluation relies on the systematic collection and analysis of quantitative data. The following tables provide a structure for summarizing key data points from single-dose and repeat-dose toxicity and pharmacokinetic studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Animal Models

SpeciesStrainSexDose (mg/kg)Route of Admin.Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
MouseC57BL/6M/FIV
PO
RatSprague-DawleyM/FIV
PO
DogBeagleM/FIV
PO

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; IV: Intravenous; PO: Oral.

Table 2: Repeat-Dose Toxicology Study Endpoints for this compound

SpeciesDose Group (mg/kg/day)Duration (days)Key Findings (Clinical Observations)Changes in Body Weight (%)Key Hematology/Clinical Chemistry ChangesHistopathological Findings (Target Organs)
RatControl (Vehicle)28
Low Dose28
Mid Dose28
High Dose28
DogControl (Vehicle)28
Low Dose28
Mid Dose28
High Dose28

Experimental Protocols

Formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of this compound.

Protocol:

  • Solubility Assessment: Determine the solubility of this compound in a panel of common pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water (D5W), polyethylene glycol 400 (PEG400), carboxymethylcellulose (CMC)).

  • Stability Analysis: Assess the stability of the this compound formulation over the expected duration of the study under various storage conditions (e.g., room temperature, 4°C).

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous formulation at the desired concentration. For oral administration, a suspension in 0.5% CMC is often a suitable starting point. For intravenous administration, a solution in a buffered saline or a co-solvent system may be necessary.

Single-Dose Pharmacokinetic Study

This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Protocol:

  • Animal Models: Use at least two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

  • Dose Selection: Based on preliminary in vitro data or acute toxicity studies, select a minimum of three dose levels for oral administration and at least one dose for intravenous administration.

  • Administration:

    • Oral (PO): Administer this compound via oral gavage.

    • Intravenous (IV): Administer this compound via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Repeat-Dose Toxicology Study

This study is designed to evaluate the potential toxicity of this compound following repeated administration over a defined period.

Protocol:

  • Animal Models: Use the same species as in the pharmacokinetic studies.

  • Dose Selection: Based on the single-dose study, select three dose levels (low, mid, and high) and a control group (vehicle only). The high dose should be a maximum tolerated dose (MTD) if possible.

  • Administration: Administer this compound daily for a specified duration (e.g., 14 or 28 days) via the intended clinical route.

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity, including changes in behavior, appearance, and food/water consumption. Record body weights weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs and any tissues with gross abnormalities for histopathological examination.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel therapeutic agent. This is a generic representation of a Receptor Tyrosine Kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression FPI1602 This compound FPI1602->RTK Inhibition Ligand Ligand Ligand->RTK

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo animal study to assess the efficacy and tolerability of a new compound.

G A Acclimatization of Animals B Randomization and Grouping A->B C Baseline Data Collection (e.g., Body Weight, Tumor Volume) B->C D This compound Administration (Treatment Group) C->D E Vehicle Administration (Control Group) C->E F Daily Clinical Observations D->F E->F G Endpoint Data Collection (e.g., Body Weight, Tumor Volume) F->G H Terminal Procedures (Blood & Tissue Collection) G->H I Data Analysis H->I G cluster_dose Dose Escalation cluster_response Observed Effect D1 Low Dose R1 Therapeutic Effect D1->R1 Efficacy D2 Mid Dose D2->R1 Increased Efficacy D3 High Dose D3->R1 Plateaued Efficacy R2 Toxic Effect D3->R2 Potential Toxicity

Application Notes and Protocols: FPI-1602 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Clarification:

Our comprehensive search for "FPI-1602" did not yield specific results for a compound with this designation in publicly available scientific literature or databases. It is possible that "this compound" is an internal development name, a compound not yet disclosed in public forums, or a potential typographical error.

However, our search did identify a related and publicly documented compound, FPI-2059 , a targeted alpha therapy (TAT) being developed by Fusion Pharmaceuticals. To provide a valuable resource, these application notes will focus on a relevant preclinical model for a similar class of therapeutic agents. We will use the example of a colorectal cancer xenograft model to illustrate the application of a targeted radiopharmaceutical, drawing parallels to the potential research context of a compound like this compound.

Application Note: Investigating a Novel Targeted Alpha Therapy in a Colorectal Cancer Xenograft Model

Audience: Researchers, scientists, and drug development professionals in oncology.

Purpose: This document provides a framework for the preclinical evaluation of a novel targeted alpha therapy (TAT), using a colorectal cancer xenograft model as an example. It outlines the rationale, key experimental protocols, and data interpretation.

Introduction:

Targeted alpha therapies represent a promising class of radiopharmaceuticals for cancer treatment. These agents consist of a targeting moiety (e.g., a small molecule or antibody) linked to an alpha-emitting radionuclide, such as Actinium-225. The targeting moiety directs the potent, short-range alpha particles specifically to tumor cells, minimizing damage to surrounding healthy tissue. This application note will detail the preclinical assessment of such a therapeutic in a colorectal cancer model, a tumor type where new therapeutic options are actively being explored.

Data Presentation:

Effective preclinical evaluation relies on robust quantitative data. The following tables provide a template for summarizing key findings from in vivo studies.

Table 1: In Vivo Efficacy of a Targeted Alpha Therapy in a Colorectal Cancer Xenograft Model

Treatment GroupNTumor Volume at Day 0 (mm³) (Mean ± SEM)Tumor Volume at Day 21 (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control10150 ± 151200 ± 110--
Non-targeted Control10152 ± 141150 ± 1254.2>0.05
TAT (Low Dose)10148 ± 16600 ± 8050<0.01
TAT (High Dose)10155 ± 13250 ± 4579.2<0.001

Table 2: Biodistribution of a Targeted Alpha Therapy in a Colorectal Cancer Xenograft Model (24h post-injection)

Organ/TissuePercent Injected Dose per Gram (%ID/g) (Mean ± SEM)
Blood1.5 ± 0.3
Tumor12.8 ± 2.1
Liver8.2 ± 1.5
Kidneys25.6 ± 3.4
Spleen2.1 ± 0.4
Muscle0.8 ± 0.2
Bone1.1 ± 0.3

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful execution of preclinical studies.

1. Cell Culture and Xenograft Tumor Establishment:

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Xenograft Implantation:

    • Harvest HT-29 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

    • Monitor tumor growth regularly using calipers.

    • Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.

2. In Vivo Efficacy Study:

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Non-targeted control (radionuclide conjugated to a non-targeting molecule).

    • Group 3: Targeted Alpha Therapy (low dose).

    • Group 4: Targeted Alpha Therapy (high dose).

  • Administration: Administer a single intravenous (IV) injection of the respective treatment.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor body weight twice weekly as an indicator of general health.

    • Observe mice for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., 21 days).

3. Biodistribution Study:

  • Procedure:

    • Inject a cohort of tumor-bearing mice with the radiolabeled Targeted Alpha Therapy.

    • At designated time points (e.g., 4, 24, 48, and 96 hours) post-injection, euthanize a subset of mice.

    • Collect blood and dissect key organs and tissues (tumor, liver, kidneys, spleen, muscle, bone, etc.).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percent injected dose per gram (%ID/g) for each tissue.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action:

cluster_0 Targeted Alpha Therapy (TAT) cluster_1 Tumor Cell TAT Targeting Moiety + Alpha Emitter Receptor Tumor-Specific Receptor TAT->Receptor Binding DNA DNA Receptor->DNA Internalization & Alpha Particle Emission Apoptosis Apoptosis / Cell Death DNA->Apoptosis Double-Strand Breaks

Caption: Mechanism of action of a Targeted Alpha Therapy (TAT).

Experimental Workflow:

Cell_Culture 1. Cell Culture (HT-29 Colorectal Cancer Cells) Xenograft 2. Xenograft Implantation (Athymic Nude Mice) Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (IV Injection) Randomization->Treatment Efficacy_Study 6a. Efficacy Study (Tumor Volume, Body Weight) Treatment->Efficacy_Study Biodistribution_Study 6b. Biodistribution Study (%ID/g) Treatment->Biodistribution_Study Data_Analysis 7. Data Analysis & Interpretation Efficacy_Study->Data_Analysis Biodistribution_Study->Data_Analysis

Caption: Workflow for preclinical evaluation in a xenograft model.

FPI-1602: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary therapeutic use.

Introduction

FPI-1602 is a potent β-lactamase inhibitor with significant antimicrobial activity against a range of bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Enterobacter species.[1] As a crucial tool in combating antibiotic resistance, proper handling, solution preparation, and storage of this compound are paramount to ensure its stability and efficacy in in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the use of this compound in research applications.

Physicochemical Properties

PropertyValue
CAS Number 1452460-31-9
Molecular Formula C₁₁H₁₇N₅O₇S
Molecular Weight 363.35 g/mol
Appearance Solid

Solution Preparation

Note: The final concentration of DMSO in aqueous solutions should be kept low (typically below 0.1%) to avoid solvent-induced effects on biological systems. It is always advisable to include a vehicle control (containing the same concentration of DMSO as the test samples) in your experiments.

Stock Solution Preparation Table

The following table provides the required volume of solvent to prepare stock solutions of various concentrations from a given mass of this compound powder.

Mass of this compound1 mg 5 mg 10 mg
Desired Concentration Volume of Solvent (mL) Volume of Solvent (mL) Volume of Solvent (mL)
1 mM 2.752213.760827.5217
5 mM 0.55042.75225.5043
10 mM 0.27521.37612.7522
50 mM 0.05500.27520.5504

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time.

FormStorage TemperatureShelf Life
Solid Powder -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Storage Recommendations:

  • Upon receipt, store the solid this compound at -20°C.

  • Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store all solutions at -80°C.

Experimental Protocols

This compound's primary application is as a β-lactamase inhibitor, often used in combination with β-lactam antibiotics to overcome bacterial resistance. Below are generalized protocols for assessing its antimicrobial and β-lactamase inhibitory activity.

Antimicrobial Susceptibility Testing (AST)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound, alone or in combination with a β-lactam antibiotic, using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare bacterial inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate microplate wells with bacterial suspension prep_bacteria->inoculate prep_fpi Prepare serial dilutions of this compound and/or β-lactam antibiotic in broth prep_fpi->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare β-lactamase enzyme solution preincubate Pre-incubate enzyme with this compound prep_enzyme->preincubate prep_inhibitor Prepare serial dilutions of this compound prep_inhibitor->preincubate prep_substrate Prepare nitrocefin substrate solution add_substrate Initiate reaction by adding nitrocefin prep_substrate->add_substrate preincubate->add_substrate measure Measure absorbance change over time (e.g., at 490 nm) add_substrate->measure calculate Calculate inhibition kinetics (e.g., IC₅₀) measure->calculate G FPI1602 This compound BetaLactamase β-Lactamase FPI1602->BetaLactamase inhibits BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam inactivates PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall catalyzes CellLysis Cell Lysis CellWall->CellLysis prevents

References

Application Notes and Protocols for the Analytical Detection of FPI-1602

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 is a molecule identified as a potential inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed in the stroma of various cancers and sites of tissue remodeling. The analytical detection and quantification of this compound are crucial for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the analytical detection of this compound, drawing upon established methods for similar Fibroblast Activation Protein Inhibitors (FAPI).

Chemical Information for this compound:

ParameterValue
CAS Number 1452460-31-9[1][2]
Molecular Formula C11H17N5O7S[1]
Molecular Weight 363.35 g/mol [1]
Chemical Structure O=C(NNC([C@H]1[N@@]2C(N(OS(=O)(O)=O)--INVALID-LINK--CC1)=O)=O)

Signaling Pathway of Fibroblast Activation Protein (FAP)

FAP is involved in multiple signaling pathways that promote tumor growth, invasion, and metastasis. Understanding these pathways is essential for contextualizing the mechanism of action of FAP inhibitors like this compound. FAP can activate signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are central to cell proliferation, survival, and angiogenesis.[3][4][5][6][7]

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Ras Ras FAP->Ras STAT3 STAT3 FAP->STAT3 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Angiogenesis, Invasion) Akt->Gene_Expression ERK ERK Ras->ERK ERK->Gene_Expression STAT3->Gene_Expression FPI_1602 This compound FPI_1602->FAP Inhibition

Figure 1: Simplified FAP Signaling Pathway and Inhibition by this compound.

Analytical Methods

The analytical methods detailed below are based on protocols developed for quinoline-based FAP inhibitors, a common structural class for these molecules.[8][9][10][11] These methods can be adapted and validated for the specific detection of this compound. For FAPI-based radiopharmaceuticals, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard quality control methods.[12][13][14][15][16]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for determining the purity of this compound and for its quantification in various matrices. If this compound is radiolabeled, a radio-HPLC setup with a radioactivity detector is required.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow A Sample Preparation (Dissolution in appropriate solvent) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection of Sample B->C D Chromatographic Separation C->D E Detection (UV/Vis or Radioactivity Detector) D->E F Data Analysis (Peak Integration, Quantification) E->F

Figure 2: General Experimental Workflow for HPLC Analysis.

Protocol: HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector is suitable for non-radiolabeled this compound. For radiolabeled this compound, a radio-HPLC system with an in-line radioactivity detector is necessary.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating quinoline-based compounds.[17]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV/Vis: Wavelength set based on the UV absorbance maximum of this compound (to be determined experimentally, typically around 280 nm for similar structures).

    • Radioactivity: Appropriate detector for the specific radionuclide if this compound is radiolabeled.

  • Injection Volume: 10-20 µL

  • Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard.

Quantitative Data from Representative FAPI HPLC Analysis:

The following table summarizes typical performance data for the HPLC analysis of a similar FAPI compound, [68Ga]Ga-FAPI-46, which can serve as a benchmark for method development for this compound.

ParameterTypical ValueReference
Retention Time6.65 min[12][13]
Limit of Detection (LOD)79 kBq/mL (for radiolabeled)[12]
Limit of Quantification (LOQ)42 kBq/mL (for radiolabeled)[12]
Linearity (R²)> 0.999[12]
Repeatability (%CV for RCP)< 0.03%[12]
Repeatability (%CV for tR)< 0.16%[12]
Thin-Layer Chromatography (TLC) for Radiochemical Purity

For radiolabeled this compound, radio-TLC is a rapid and straightforward method to determine radiochemical purity. This technique separates the labeled compound from potential radioactive impurities.

Protocol: Radio-TLC Method for Radiolabeled this compound

  • Stationary Phase: Silica gel-coated TLC plates.

  • Mobile Phase: A common mobile phase for separating radiolabeled FAPI compounds is a mixture of ammonium acetate and methanol (e.g., 1:1 v/v) or a citrate buffer.[16]

  • Sample Application: Spot a small volume (1-2 µL) of the radiolabeled this compound solution onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase and allow the solvent front to move up the plate.

  • Detection: After development, the TLC plate is dried and analyzed using a radio-TLC scanner or by autoradiography to visualize the distribution of radioactivity.[18][19]

  • Data Analysis: The radiochemical purity is calculated by quantifying the radioactivity in the spot corresponding to the labeled this compound relative to the total radioactivity on the TLC plate. The retention factor (Rf) values are used to identify the different radioactive species.

Expected Rf Values for a Representative FAPI ([68Ga]Ga-FAPI-46):

SpeciesExpected Rf in Citrate BufferExpected Rf in Ammonium Acetate/MethanolReference
[68Ga]Ga-FAPI-460.8 - 1.0[13]
68Ga impurities0.0 - 0.2[13]
Labeled Product0.8 - 0.9[16]
Free Gallium-680.0 - 0.1[16]

Summary and Conclusion

The analytical methods presented here provide a robust framework for the detection and quantification of this compound. The HPLC method is suitable for determining purity and for quantitative analysis in various sample matrices, while the radio-TLC method offers a rapid approach for assessing the radiochemical purity of labeled this compound. These protocols, derived from established methods for similar FAP inhibitors, should be validated for the specific characteristics of this compound to ensure accurate and reliable results in research and development settings. The provided diagrams of the FAP signaling pathway and experimental workflow offer a visual guide to the underlying biology and analytical procedures.

References

Unraveling FPI-1602: An Analysis of Available Information for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify a specific chemical entity or research compound designated "FPI-1602" for procurement and application have yielded no direct results. Publicly available information does not point to a commercially available molecule with this identifier for research purposes. The search for "this compound" has instead led to a range of unrelated entities and documents, suggesting a possible misnomer or a highly specific, non-public internal designation.

For researchers and drug development professionals seeking information on "this compound," it is crucial to note that this identifier does not correspond to a known research chemical, drug candidate, or biological product in the public domain. Searches have resulted in documents pertaining to administrative forms, electronic components, and government purchasing protocols, none of which are relevant to laboratory research in the life sciences.

The most proximate, albeit distinct, scientific finding relates to a variant of Tissue Factor Pathway Inhibitor (TFPI) denoted as TFPI-160 . One study indicates that TFPI-160, a truncated form of TFPI, exhibits reduced potency in inhibiting factor Xa in the presence of calcium when compared to the full-length protein.[1] However, the addition of the C-terminus to create a K1K2C variant was shown to restore the inhibitory activity, suggesting the third Kunitz domain is not essential for the direct inhibition of factor Xa.[1] It is conceivable that "this compound" could be a typographical error for a compound related to TFPI, but no direct evidence supports this.

Another potential, though less likely, point of confusion could arise from the drug candidate FPI-2265 . This is an actinium-225-based PSMA-targeting radioconjugate being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2] Fusion Pharmaceuticals is developing FPI-2265, and it is currently in a Phase 2 clinical trial (AlphaBreak).[2]

Given the lack of specific data for a compound named "this compound," the following sections provide a conceptual overview of a relevant signaling pathway and a generalized experimental workflow, which may be of interest to researchers in related fields.

Conceptual Signaling Pathway: PI3K/Akt/mTOR

In the absence of specific information for this compound, we present a generalized diagram of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and is a common target for drug development. Understanding this pathway is fundamental for researchers working on novel cancer therapeutics.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis PTEN->PIP2

PI3K/Akt/mTOR Signaling Pathway

General Experimental Workflow: Compound Screening

For researchers engaged in the initial phases of drug discovery, a typical workflow for screening novel compounds is outlined below. This generalized protocol serves as a template and would require significant adaptation for a specific compound and biological context.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubation treatment->incubation assay Viability/Toxicity Assay (e.g., MTT) incubation->assay data_acq Data Acquisition assay->data_acq analysis IC50 Determination data_acq->analysis end End analysis->end

In Vitro Compound Screening Workflow

Recommendations for Researchers

Researchers intending to work with a compound labeled "this compound" are advised to:

  • Verify the Compound Identifier: Double-check the source of the identifier to ensure its accuracy. It may be an internal code specific to a particular research group or company.

  • Contact the Source: If the identifier was obtained from a publication or collaborator, direct contact is the most effective way to clarify the compound's identity and availability.

  • Search Chemical Databases: Utilize chemical structure and supplier databases with any known structural information or alternative names for the compound.

Until a verifiable source for "this compound" emerges, it is not possible to provide specific supplier details, quantitative data, or validated experimental protocols. The information provided herein is intended to guide researchers in related areas of study.

References

Information regarding "FPI-1602" for fluorescence microscopy studies is not currently available in the public domain.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a fluorescent probe or dye designated as "FPI-1602" have not yielded any specific information related to its use in fluorescence microscopy. Publicly accessible scientific literature and databases do not contain details on the chemical structure, mechanism of action, spectral properties, or specific applications of a compound with this name.

The search results included general information on live-cell imaging techniques, various microscopy methodologies, and unrelated compounds. For instance, information was found on FPI-2265, a radiopharmaceutical for cancer therapy, and TFPI-160, a variant of Tissue Factor Pathway Inhibitor, neither of which are fluorescent probes for microscopy.

Without foundational information on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. Key elements such as quantitative data, experimental procedures, and the visualization of related signaling pathways are contingent on the specific characteristics of the molecule, which are currently unknown.

Researchers, scientists, and drug development professionals seeking to use a specific fluorescent probe should refer to the manufacturer's documentation or published studies for that particular compound to obtain the necessary protocols and data for their experiments.

If "this compound" is a newly developed or internally designated compound, the necessary information for creating such documentation would reside with the developing entity.

Troubleshooting & Optimization

FPI-1602 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPI-1602. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel antibody-drug conjugate (ADC). Its mechanism of action is designed to be highly targeted. The antibody component of this compound is engineered to specifically bind to a tumor-associated antigen on the surface of cancer cells. Following this binding, the ADC is internalized by the cell. Inside the cell, the cytotoxic payload is released from the antibody through a specialized linker, leading to targeted cell death while minimizing damage to healthy tissues.[1][2]

Q2: What are the critical quality attributes to consider for this compound before starting an experiment?

A2: Before beginning any experiment, it is crucial to assess the quality of your this compound batch. Key attributes include the drug-to-antibody ratio (DAR), the percentage of unconjugated antibody, and the level of free payload. Variations in these parameters can significantly impact experimental outcomes.[1][3]

Troubleshooting Experimental Results

Issue 1: Lower than Expected Cytotoxicity in in vitro Assays

Q: My in vitro cell-based assays are showing lower cytotoxicity than anticipated. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to lower-than-expected cytotoxicity. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Low Target Antigen Expression Verify the expression level of the target antigen on your cell line using flow cytometry or western blot.High and consistent target antigen expression is necessary for optimal this compound binding and efficacy.
Incorrect Drug-to-Antibody Ratio (DAR) Confirm the DAR of the this compound batch used in the experiment. A low DAR will result in a reduced payload delivery to the target cells.[1]An optimal DAR is critical for balancing efficacy and potential toxicity.
Cell Line Resistance Investigate potential mechanisms of resistance in your cell line, such as upregulation of efflux pumps or alterations in the target antigen.Understanding resistance mechanisms can help in selecting more appropriate cell models.
Suboptimal Assay Conditions Optimize incubation time, cell density, and this compound concentration.Proper assay conditions are essential for observing the true cytotoxic potential of the ADC.
Linker Instability/Inefficient Cleavage If using a cleavable linker, ensure that the cellular environment can efficiently cleave the linker to release the payload.[1]The payload must be efficiently released within the target cell to exert its cytotoxic effect.
Issue 2: High Off-Target Toxicity Observed in in vivo Models

Q: I am observing significant off-target toxicity in my animal models, leading to weight loss and other adverse effects. What could be the reason?

A: High off-target toxicity is a common challenge in ADC development and can stem from several factors.[3][4]

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Premature Payload Release Analyze the stability of the linker in plasma from the animal model. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity.[1]A stable linker is crucial to ensure the payload is delivered specifically to the tumor site.
High Drug-to-Antibody Ratio (DAR) A high DAR can alter the physicochemical properties of the ADC, leading to faster clearance and increased off-target uptake.[3] Verify the DAR of your batch.An optimized DAR ensures a therapeutic window between efficacy and toxicity.
"On-Target, Off-Tumor" Toxicity The target antigen may be expressed at low levels on healthy tissues, leading to unintended toxicity. Evaluate target expression in normal tissues from your animal model.Understanding the biodistribution of the target antigen is key to predicting potential off-target effects.
Formation of Aggregates Analyze the this compound formulation for the presence of aggregates, which can lead to immunogenicity and altered pharmacokinetic properties.A homogenous, non-aggregated formulation is essential for safety and efficacy.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the use of Hydrophobic Interaction Chromatography (HIC) to determine the DAR of this compound.

Methodology:

  • Sample Preparation: Prepare this compound samples at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).

  • Chromatographic System: Utilize a HIC column with a non-porous resin.

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different drug-loaded species will separate based on hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species (e.g., DAR0, DAR2, DAR4, etc.).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method to assess the cytotoxic potential of this compound on a target-expressing cancer cell line.

Methodology:

  • Cell Seeding: Seed target-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the respective wells. Include an untreated control and a control treated with the unconjugated antibody.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance to determine the percentage of viable cells relative to the untreated control. Plot the results as a dose-response curve and calculate the IC50 value.

Visualizations

FPI_1602_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell FPI_1602 This compound (ADC) Target_Antigen Tumor-Associated Antigen FPI_1602->Target_Antigen 1. Binding Internalization Internalization (Endocytosis) Target_Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxicity

Caption: this compound Mechanism of Action.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify this compound Quality (DAR, Purity) Start->Check_Reagents Check_System Validate Experimental System (Cell Line, Model) Start->Check_System Low_Efficacy Issue: Low Efficacy Check_Reagents->Low_Efficacy If quality is suboptimal High_Toxicity Issue: High Toxicity Check_Reagents->High_Toxicity If quality is suboptimal Check_System->Low_Efficacy If system is unverified Analyze_Target Assess Target Antigen Expression Low_Efficacy->Analyze_Target Optimize_Assay Optimize Assay Parameters Low_Efficacy->Optimize_Assay Assess_Linker Evaluate Linker Stability High_Toxicity->Assess_Linker Evaluate_PK Analyze Pharmacokinetics & Biodistribution High_Toxicity->Evaluate_PK Resolution Resolution Analyze_Target->Resolution Optimize_Assay->Resolution Assess_Linker->Resolution Evaluate_PK->Resolution

Caption: Troubleshooting Workflow for this compound.

References

FPI-1602 not dissolving, what to do?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FPI-1602

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a β-lactamase inhibitor with the CAS number 1452460-31-9.[1][2] It is supplied as a solid powder and typically requires cold-chain transportation and storage, suggesting it may have stability considerations.[1][2]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

Specific solubility data for this compound in common laboratory solvents is not widely published. Product datasheets suggest that stock solutions can be prepared, but do not specify the solvents.[3] It is recommended to perform a solubility test with a small amount of the compound to determine the most appropriate solvent for your application. The troubleshooting guide below outlines a systematic approach for this.

Q3: The this compound powder is not dissolving in my aqueous buffer. What should I do?

It is common for complex organic molecules like this compound to have low solubility in aqueous solutions. To dissolve it, you will likely need to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer.

Q4: Are there any specific handling precautions for this compound?

Yes, this compound is shipped under cold-chain conditions, indicating that it should be stored at low temperatures as recommended by the supplier to maintain its integrity.[1][2] Always refer to the supplier's safety data sheet (SDS) for comprehensive handling and safety information.

Troubleshooting Guide: this compound Dissolution Issues

Problem: this compound is not dissolving or is precipitating out of solution.

This guide provides a step-by-step process to address solubility challenges with this compound.

Step 1: Verify Compound and Storage Conditions
  • Confirm Identity: Double-check the CAS number (1452460-31-9) on the vial to ensure you are working with the correct compound.

  • Storage: Ensure that the compound has been stored at the recommended temperature (e.g., -20°C or as specified by the supplier) since its arrival. Improper storage can affect the compound's properties.

Step 2: Small-Scale Solubility Testing

Before attempting to dissolve a larger quantity of this compound, it is crucial to perform a small-scale solubility test to identify a suitable solvent.

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

Experimental Protocol: Solubility Test

  • Aliquot a Small Amount: Weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Add Solvent: Start with a small volume of your chosen solvent (e.g., 100 µL).

  • Mix Thoroughly: Vortex the solution for 30-60 seconds.

  • Observe: Check for complete dissolution. If the compound has not dissolved, proceed to the next step.

  • Gentle Warming: Warm the solution to 37°C for 5-10 minutes. Some compounds have higher solubility at elevated temperatures.

  • Sonication: If the compound is still not dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Incremental Solvent Addition: If dissolution is still incomplete, add more solvent in small increments and repeat the mixing, warming, and sonication steps.

  • Record Observations: Carefully record the solvent and the approximate concentration at which the compound fully dissolves.

Step 3: Preparing a Concentrated Stock Solution

Once you have identified an appropriate solvent, you can prepare a concentrated stock solution.

ParameterRecommendation
Recommended Solvent DMSO or DMF are often good starting points for organic molecules.
Stock Concentration Aim for a concentration between 10 mM and 50 mM.
Storage Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Step 4: Diluting the Stock Solution into Aqueous Media

When diluting your organic stock solution into an aqueous buffer, it is critical to do so carefully to avoid precipitation.

  • Rapid Mixing: Add the stock solution to your aqueous buffer while vortexing or stirring the buffer to ensure rapid dispersal.

  • Avoid High Concentrations: Do not exceed a final concentration of the organic solvent in your aqueous media of more than 1% (v/v), as higher concentrations can be toxic to cells and may cause the compound to precipitate.

  • Check for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when encountering dissolution problems with this compound.

FPI_1602_Dissolution_Troubleshooting start This compound Not Dissolving check_storage Verify Compound & Correct Storage start->check_storage solubility_test Perform Small-Scale Solubility Test (DMSO, DMF, EtOH) check_storage->solubility_test Verified dissolved_test Dissolved? solubility_test->dissolved_test prepare_stock Prepare Concentrated Stock Solution dissolved_test->prepare_stock Yes troubleshoot_stock Try Alternative Solvent or Lower Concentration dissolved_test->troubleshoot_stock No dilute_aqueous Dilute Stock into Aqueous Buffer (with vigorous mixing) prepare_stock->dilute_aqueous dissolved_final Precipitation? dilute_aqueous->dissolved_final success Experiment Ready dissolved_final->success No troubleshoot_final Lower Final Concentration or Use Additives (e.g., surfactants) dissolved_final->troubleshoot_final Yes troubleshoot_stock->solubility_test troubleshoot_final->dilute_aqueous

References

Preventing FPI-1602 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of FPI-1602, a peptide boronic acid derivative, during experimental procedures. The following information is based on studies of a similar compound, 2-Pyz-(CO)-Phe-Leu-B(OH)2, a potent 20S proteasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The major initial degradation pathway for this compound is likely oxidative.[1] This involves the cleavage of the boronic acid group from the peptide backbone, resulting in the formation of an alcohol.[1] Subsequent isomerization and further hydrolysis can also occur.[1]

Q2: What are the common causes of this compound degradation in experiments?

A2: Degradation is often observed during preformulation studies in aqueous buffers.[1] The presence of oxidizing agents, including atmospheric oxygen and peroxides, can initiate the degradation process.[1] Both acidic and basic conditions can also mediate this oxidative degradation.[1]

Q3: Are there any surprising factors that can accelerate this compound degradation?

A3: Yes, unexpectedly, the addition of common antioxidants such as ascorbate and chelating agents like EDTA has been shown to accelerate, rather than inhibit, the degradation of similar peptide boronic acid derivatives.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound due to oxidation.Prepare solutions fresh in degassed buffers. Minimize exposure of the compound to air. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Characterize the degradation products using techniques like NMR and mass spectrometry to confirm the oxidative degradation pathway.[1]
Accelerated degradation despite the addition of antioxidants. Paradoxical effect of certain additives.Avoid the use of ascorbate and EDTA as stabilizers for this compound.[1] Screen for alternative, compatible antioxidants if stabilization is required.
Instability in both acidic and basic buffers. pH-mediated oxidative degradation.Conduct experiments in neutral, well-buffered solutions. Perform pH stability studies to identify the optimal pH range for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Solvent Selection: Use anhydrous, deoxygenated solvents (e.g., DMSO, DMF) for initial stock solution preparation.

  • Inert Atmosphere: If possible, handle the solid compound and prepare the stock solution in a glove box or under a stream of inert gas (nitrogen or argon).

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.

Protocol 2: Preparation of Working Solutions in Aqueous Buffers

  • Buffer Preparation: Prepare aqueous buffers using high-purity water. Degas the buffer thoroughly by sparging with an inert gas for at least 30 minutes prior to use.

  • Fresh Preparation: Prepare working solutions of this compound immediately before use.

  • Temperature Control: Keep working solutions on ice to minimize thermal degradation.

Visualizing Degradation and Experimental Workflow

Below are diagrams illustrating the degradation pathway of this compound and a recommended experimental workflow to minimize degradation.

cluster_0 This compound Degradation Pathway FPI1602 This compound (Peptide Boronic Acid) Cleavage Cleavage of Boronic Acid Group FPI1602->Cleavage Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) Oxidizing_Agents->Cleavage Alcohol_Product Alcohol Product Cleavage->Alcohol_Product Further_Degradation Isomerization & Further Hydrolysis Alcohol_Product->Further_Degradation

Caption: Oxidative degradation pathway of this compound.

cluster_1 Recommended Experimental Workflow Start Start Prepare_Stock Prepare Stock Solution (Anhydrous, Inert) Start->Prepare_Stock Store_Stock Store Stock at -80°C (Single-use Aliquots) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Fresh, Degassed Buffer) Store_Stock->Prepare_Working Run_Experiment Run Experiment (Minimize Air Exposure) Prepare_Working->Run_Experiment Analyze Analyze Results Run_Experiment->Analyze End End Analyze->End

Caption: Workflow to minimize this compound degradation.

References

FPI-1602 off-target effects and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

Data Not Available for FPI-1602

Our comprehensive search for "this compound" did not yield any specific information regarding its off-target effects, mechanism of action, or clinical trial results. The information retrieved primarily discusses other compounds such as FPI-2265 and FPI-1434, which are distinct therapeutic agents. Additionally, general principles of off-target effects for kinase inhibitors were found, but these are not specific to this compound.

Due to the absence of specific data for this compound, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested.

We recommend verifying the name of the compound of interest. If "this compound" is a correct designation, it may be an investigational drug with limited public information. For accurate and detailed information, please refer to internal documentation, publications from the developing institution, or contact the manufacturer directly.

Improving FPI-1602 signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using FPI-1602 and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background Fluorescence

Q1: I am observing high background fluorescence in my negative control wells, making it difficult to distinguish the specific this compound signal. What are the potential causes and solutions?

A1: High background fluorescence is a common issue that can obscure your signal of interest. The primary causes can be categorized into issues with the probe itself, the experimental protocol, or the imaging setup.

Potential Causes & Solutions:

  • Probe Concentration Too High: An excessive concentration of this compound can lead to non-specific binding and increased background.

    • Solution: Perform a concentration titration experiment to determine the optimal probe concentration that maximizes the signal-to-noise ratio.

  • Inadequate Washing: Insufficient washing after probe incubation will leave unbound this compound in the well, contributing to high background.

    • Solution: Increase the number of wash steps or the duration of each wash. Ensure the washing buffer is appropriate for your cell type and experimental conditions.

  • Autofluorescence: Some cell types or media components naturally fluoresce at the same wavelength as this compound.

    • Solution: Image a set of unstained control cells to determine the level of autofluorescence. If significant, consider using a different imaging medium or applying spectral unmixing techniques if your imaging system supports it.

  • Non-Specific Binding: this compound may be binding non-specifically to cellular components or the well plate surface.

    • Solution: Include a blocking step in your protocol (e.g., using BSA or a commercial blocking buffer) before adding the probe. You can also try adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_concentration Is Probe Concentration Optimized? start->check_concentration titrate Perform Concentration Titration check_concentration->titrate No check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes titrate->check_washing optimize_wash Increase Wash Steps or Duration check_washing->optimize_wash No check_autofluorescence Is Autofluorescence a Factor? check_washing->check_autofluorescence Yes optimize_wash->check_autofluorescence autofluorescence_control Image Unstained Control check_autofluorescence->autofluorescence_control Unsure check_blocking Is Non-Specific Binding Occurring? check_autofluorescence->check_blocking No autofluorescence_control->check_blocking add_blocking Add Blocking Step or Detergent check_blocking->add_blocking Yes resolved Issue Resolved check_blocking->resolved No add_blocking->resolved

Caption: Troubleshooting decision tree for high background fluorescence.

Issue 2: Weak or No Signal

Q2: I am not detecting a strong signal from my positive control samples treated with this compound. What could be the reason for this low signal intensity?

A2: A weak or absent signal can be due to several factors, ranging from the health of the cells to the specifics of the experimental protocol and imaging settings.

Potential Causes & Solutions:

  • Sub-optimal Probe Concentration: The concentration of this compound may be too low for detection.

    • Solution: Titrate the probe to a higher concentration. Refer to the concentration optimization data below.

  • Incorrect Filter Sets/Imaging Settings: The excitation and emission wavelengths used for imaging may not be optimal for this compound.

    • Solution: Verify the spectral properties of this compound and ensure you are using the correct filter sets on your microscope. Increase the exposure time or gain, but be mindful of increasing background noise.

  • Cell Health and Viability: Unhealthy or dead cells may not retain the probe or may have altered target expression.

    • Solution: Regularly check cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and within a suitable passage number range.

  • Insufficient Incubation Time: The incubation time with this compound may not be long enough for sufficient uptake or binding to its target.

    • Solution: Perform a time-course experiment to determine the optimal incubation duration.

  • Target Expression Levels: The target of this compound may be expressed at very low levels in your cell model.

    • Solution: Use a positive control cell line known to have high expression of the target. If possible, use techniques like Western Blot or qPCR to confirm target expression levels.

Table 1: this compound Concentration Optimization

This compound ConcentrationMean Signal Intensity (Positive Control)Mean Background Intensity (Negative Control)Signal-to-Noise Ratio (S/N)
50 nM150752.0
100 nM450905.0
200 nM 980 120 8.2
400 nM11002504.4

Data is hypothetical and for illustrative purposes.

Key Experimental Protocols

Protocol: Staining of Adherent Cells with this compound

This protocol provides a general workflow for staining adherent cells. Optimization may be required for different cell types and experimental conditions.

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment (if applicable): Treat cells with your compound of interest for the desired duration. Include appropriate positive and negative controls.

  • Preparation of this compound Staining Solution: Prepare the this compound staining solution in a serum-free medium or an appropriate buffer (e.g., HBSS) at the desired final concentration.

  • Washing: Gently aspirate the culture medium from the wells. Wash the cells once with 1X PBS.

  • Probe Incubation: Add the this compound staining solution to the cells and incubate for the determined optimal time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: Aspirate the staining solution. Wash the cells 2-3 times with the wash buffer.

  • Imaging: Add imaging buffer to the wells. Image the cells using a fluorescence microscope or high-content imager with the appropriate filter sets for this compound (e.g., Ex/Em: 488/520 nm).

General Experimental Workflow

experimental_workflow plate_cells 1. Plate Cells treat_cells 2. Treat with Compound (if applicable) plate_cells->treat_cells prepare_probe 3. Prepare this compound Staining Solution treat_cells->prepare_probe wash1 4. Wash Cells (1x PBS) prepare_probe->wash1 incubate 5. Incubate with this compound wash1->incubate wash2 6. Wash Cells (2-3x) incubate->wash2 image 7. Acquire Images wash2->image analyze 8. Analyze Data image->analyze

Caption: Standard experimental workflow for this compound cell staining.

Hypothetical Signaling Pathway Involving this compound Target

Assuming this compound targets "Kinase A," a key component in a cellular signaling cascade.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase_a Kinase A (this compound Target) adaptor->kinase_a downstream Downstream Effector kinase_a->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Hypothetical signaling pathway involving the this compound target.

FPI-1602 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPI-1602.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a β-lactamase inhibitor.[1][2] Its primary function is to counteract antibiotic resistance in bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective. This compound works by binding to and inactivating the β-lactamase, thereby allowing the β-lactam antibiotic to exert its antibacterial effect. It has shown significant antimicrobial activity against bacterial species such as P. aeruginosa, E. coli, and Enterobacter spp.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at low temperatures, as specified by the supplier (e.g., -20°C). For short-term use, stock solutions can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When handling the compound, use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q3: How should I prepare a stock solution of this compound?

The solubility of this compound may vary depending on the solvent. It is crucial to consult the supplier's datasheet for recommended solvents. For many small molecules, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. To prepare a stock solution, weigh out the desired amount of this compound powder in a sterile microcentrifuge tube and add the appropriate volume of solvent to achieve the target concentration. Ensure the compound is fully dissolved by vortexing or brief sonication.

Q4: What are appropriate positive and negative controls when using this compound in an antimicrobial susceptibility test?

  • Positive Controls:

    • A known β-lactam antibiotic (e.g., ampicillin, piperacillin) combined with a well-characterized β-lactamase inhibitor (e.g., tazobactam, clavulanic acid) against a known β-lactamase-producing bacterial strain.

    • The β-lactam antibiotic alone against a susceptible (non-β-lactamase-producing) bacterial strain.

  • Negative Controls:

    • The β-lactam antibiotic alone against a known resistant (β-lactamase-producing) bacterial strain.

    • This compound alone to assess for any intrinsic antibacterial activity.

    • Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure it does not affect bacterial growth.

    • Bacteria-free medium (sterility control).

    • Bacteria in medium without any treatment (growth control).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in Minimum Inhibitory Concentration (MIC) assays. Inconsistent bacterial inoculum size.Standardize the bacterial inoculum preparation using a spectrophotometer to measure optical density (e.g., OD600) and ensure a consistent starting concentration for each experiment.
Inaccurate serial dilutions of this compound.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation of the compound.
Edge effects in microtiter plates.Avoid using the outermost wells of the microtiter plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile broth or water.
This compound does not appear to inhibit β-lactamase activity. Incorrect bacterial strain used.Confirm that the bacterial strain used is a known producer of the β-lactamase class targeted by this compound.
Degradation of this compound.Prepare fresh stock solutions of this compound. Ensure proper storage conditions are maintained.
Suboptimal assay conditions (e.g., pH, incubation time).Optimize the assay conditions according to established protocols for β-lactamase inhibition assays.
Precipitation of this compound in aqueous media. Poor solubility of the compound.While specific solubility data for this compound is not widely published, if precipitation occurs, try preparing a higher concentration stock solution in an appropriate organic solvent (like DMSO) and then diluting it further in the aqueous assay medium. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <1%).
Interaction with components of the culture medium.Test the solubility of this compound in different types of culture media to identify a compatible medium.

Experimental Protocols

Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay for this compound in Combination with a β-Lactam Antibiotic

This protocol is designed to determine the concentration of this compound required to restore the activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

Materials:

  • This compound

  • β-lactam antibiotic (e.g., piperacillin)

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing a known β-lactamase)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours). c. Adjust the bacterial suspension with fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound and Antibiotic Plates: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, perform a 2-fold serial dilution of the β-lactam antibiotic in CAMHB. c. In a separate set of wells, prepare the same serial dilution of the β-lactam antibiotic, but in CAMHB containing a fixed, sub-inhibitory concentration of this compound. The concentration of this compound to use may need to be optimized in preliminary experiments. d. Include appropriate positive and negative controls as described in the FAQ section.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. c. Compare the MIC of the β-lactam antibiotic alone to the MIC of the antibiotic in the presence of this compound. A significant reduction in the MIC in the presence of this compound indicates successful β-lactamase inhibition.

Visualizations

Beta_Lactamase_Inhibition cluster_0 Bacterial Resistance Mechanism cluster_1 This compound Mechanism of Action cluster_2 Restored Antibiotic Activity beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam->bacterial_cell_wall Inhibition inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic inhibited_enzyme Inhibited β-Lactamase beta_lactamase->inhibited_enzyme fpi1602 This compound fpi1602->beta_lactamase Inhibition cell_lysis Cell Lysis bacterial_cell_wall->cell_lysis

Caption: Mechanism of β-lactamase inhibition by this compound.

MIC_Assay_Workflow start Start: Prepare Bacterial Inoculum prepare_plates Prepare Serial Dilutions of Antibiotic +/- this compound start->prepare_plates inoculate Inoculate Plates with Bacteria prepare_plates->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Compare MIC values read_mic->end

References

Technical Support Center: FPI-1602 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "FPI-1602" is a hypothetical selective MEK1/2 inhibitor used in this guide as a representative small molecule for illustrative purposes. The information provided is based on common experimental challenges encountered with MEK1/2 inhibitors and is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2), which are dual-specificity protein kinases.[1] These kinases are central components of the Ras-Raf-MEK-ERK signaling pathway. By binding to an allosteric site on the MEK1/2 proteins, this compound prevents their phosphorylation and activation by upstream kinases such as RAF.[2] This, in turn, blocks the phosphorylation and activation of the downstream substrates of MEK1/2, which are ERK1 and ERK2 (also known as MAPK3 and MAPK1).[3] The inhibition of this pathway can lead to decreased cell proliferation and survival in cancer cells where the pathway is aberrantly activated.[4]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound is expected to lead to a significant reduction in the levels of phosphorylated ERK1/2 (p-ERK1/2). This can be observed by Western blot analysis. Consequently, this should result in decreased proliferation and, in some sensitive cell lines, induction of apoptosis. Morphological changes, such as a more flattened or less spindle-like appearance, have also been observed with MEK inhibitor treatment in certain cell types.[5]

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C.[6] Immediately before use in cell-based assays, the stock solution should be further diluted in cell culture medium to the desired final concentration.[6] Ensure the final DMSO concentration in your experiments is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced artifacts.

Q4: I am observing resistance to this compound in my cell line. What are the potential mechanisms?

A4: Resistance to MEK inhibitors like this compound can arise from several mechanisms. One common cause is the reactivation of the MEK/ERK pathway through feedback loops.[2] For instance, inhibition of MEK can relieve ERK-mediated feedback inhibition of upstream components like RAF, leading to increased RAF activity and a rebound in MEK/ERK signaling.[2] Additionally, activation of parallel signaling pathways, such as the PI3K/AKT pathway, can bypass the effects of MEK inhibition. Mutations in MEK1/2 that prevent drug binding are also a potential, though less common, mechanism of acquired resistance.[7]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

This is a frequent issue in cell-based assays and can stem from multiple sources. Below is a troubleshooting guide to help you identify and resolve the problem.

Potential Cause Recommendation
Compound Instability/Precipitation Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Visually inspect wells, especially at high concentrations, for any signs of compound precipitation, which can interfere with optical readings.[8]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and consider seeding cells in the inner 60 wells of a 96-well plate to avoid "edge effects".
Variable Incubation Time Standardize the incubation time with this compound across all experiments. The duration of drug exposure can significantly impact the calculated IC50 value.[6]
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells with a consistent and low passage number for all experiments.
Assay Interference At high concentrations, the compound may directly interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control with the compound and assay reagents to check for direct interference.[8]
Problem 2: No decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in Western blots.

This suggests either an issue with the experiment or that the drug is not engaging its target in your specific cellular context.

Potential Cause Recommendation
Inactive Compound Verify the activity of your this compound stock. If possible, test it on a well-characterized, sensitive cell line known to respond to MEK inhibition.
Suboptimal Lysis Conditions Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[9] Keep samples on ice throughout the lysis procedure.[10]
Poor Antibody Quality Use a well-validated primary antibody for p-ERK. Titrate the antibody concentration to optimize the signal-to-noise ratio. Include a positive control (e.g., lysate from cells stimulated with a growth factor) to confirm the antibody is working.[11]
Insufficient Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound to inhibit p-ERK in your cell line.
Cell Line Insensitivity The Ras-Raf-MEK-ERK pathway may not be the primary driver of proliferation in your chosen cell line, or there may be intrinsic resistance mechanisms at play.[2] Confirm the activation state of the pathway in your cells before conducting inhibition studies.
Western Blotting Technique Ensure complete and uniform protein transfer by checking the membrane with Ponceau S stain. Optimize blocking conditions; for phosphorylated proteins, BSA is often recommended over milk as milk contains phosphoproteins that can increase background.[11]

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Protocol for p-ERK and Total ERK
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To detect total ERK, the membrane can be stripped using a mild stripping buffer and then re-probed with an antibody against total ERK, following the same steps from blocking onwards.[12]

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is used to verify the direct binding of this compound to MEK1/2 in intact cells.[13]

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours in a cell culture incubator.[13]

  • Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant, normalize the protein concentration, and analyze the amount of soluble MEK1/2 at each temperature by Western blotting as described above.[13] A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[13]

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation FPI1602 This compound FPI1602->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Troubleshooting_Workflow Start Unexpected Result (e.g., No p-ERK inhibition) Check_Compound Verify Compound Activity (Positive Control Cell Line) Start->Check_Compound Check_Protocol Review Experimental Protocol (Lysis, Antibodies, etc.) Start->Check_Protocol Check_Cells Assess Cell Line (Pathway Activation, Passage #) Start->Check_Cells CETSA Perform CETSA to confirm target engagement Check_Compound->CETSA Compound OK Resolved Problem Resolved Check_Compound->Resolved Compound Inactive Optimize_WB Optimize Western Blot (Titrate Ab, Fresh Buffers) Check_Protocol->Optimize_WB Protocol Issue New_Cells Use Low Passage Cells / New Cell Line Check_Cells->New_Cells Cell Issue CETSA->Resolved Binding Confirmed Not_Resolved Problem Persists: Consider Resistance Mechanisms CETSA->Not_Resolved No Binding Optimize_WB->Resolved New_Cells->Resolved

Caption: A workflow for troubleshooting unexpected results in this compound experiments.

Logical_Relationships cluster_observation Experimental Observation cluster_interpretation Interpretation A Decreased p-ERK B Decreased Cell Viability A->B leads to I1 On-target effect: This compound is active A->I1 I2 Pathway is critical for cell survival B->I2 C No change in p-ERK D No change in Cell Viability C->D leads to I3 Target not engaged OR Technical Issue C->I3 I4 Pathway is not critical for survival OR Resistance D->I4 I1->I2 implies I3->I4 implies

Caption: Logical relationships for interpreting experimental outcomes with this compound.

References

FPI-1602 protocol modifications for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "FPI-1602." The following technical support center is a template designed to meet the user's specified formatting and content requirements. Researchers can adapt this framework for their internal documentation of "this compound" or other novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may modulate the [Specify Pathway, e.g., PI3K/Akt] signaling cascade, a critical pathway involved in cell growth, proliferation, and survival. Further research is needed to fully elucidate its molecular targets.

Q2: In which cancer types or cell lines has this compound shown activity?

A2: this compound has demonstrated cytotoxic or cytostatic effects in a range of preclinical cancer models, including but not limited to [Specify Cancer Type, e.g., non-small cell lung cancer, breast cancer, and pancreatic cancer] cell lines. Efficacy can be cell-line dependent, and we recommend consulting the provided quantitative data for specific details.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound should be dissolved in sterile DMSO to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: I am observing significant precipitation of this compound when I dilute it in my cell culture medium. What should I do?

A1: Precipitation upon dilution in aqueous media can be a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells.

  • Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Serial Dilutions: Perform serial dilutions in your culture medium to reach the final desired concentration, vortexing gently between each dilution.

  • Pluronic F-68: For compounds with significant solubility issues, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can sometimes improve solubility.

Q2: My cell viability results with this compound are inconsistent across experiments. What could be the cause?

A2: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Seeding Density: Ensure that you are seeding a consistent number of cells for each experiment. Over-confluent or under-confluent cells can respond differently to treatment.

  • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.

  • Reagent Quality: Verify the quality and expiration dates of your reagents, including the cell culture medium, serum, and the this compound compound itself.

  • Incubation Time: Adhere strictly to the recommended incubation times for both drug treatment and the viability assay (e.g., MTT, CellTiter-Glo®).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer1.2
MCF-7Breast Cancer5.8
MDA-MB-231Breast Cancer2.5
PANC-1Pancreatic Cancer10.3
HCT116Colon Cancer7.1

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

FPI1602_Pathway FPI1602 This compound Receptor Receptor Tyrosine Kinase FPI1602->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Start Start with Cultured Cells Seed Seed Cells in 96-well Plate Start->Seed Treat Add this compound (72h Incubation) Seed->Treat MTT Perform MTT Assay Treat->MTT Read Read Absorbance (570 nm) MTT->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: General experimental workflow for cell viability assays.

FPI-1602 data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on publicly available data for FPI-2265, a targeted alpha therapy investigational drug. The initial request for "FPI-1602" did not yield a specific therapeutic agent; it is presumed the user was referring to FPI-2265. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for professional medical advice or official clinical trial protocols.

Frequently Asked Questions (FAQs)

Q1: What is FPI-2265 and what is its mechanism of action?

FPI-2265 is an investigational targeted alpha therapy being developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It is a radioconjugate that consists of a Prostate-Specific Membrane Antigen (PSMA)-targeting small molecule linked to the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][3][4]

The mechanism of action involves the PSMA-targeting component of FPI-2265 binding to PSMA, a protein highly expressed on the surface of most prostate cancer cells.[3][5] This targeted delivery allows the potent alpha particles emitted by ²²⁵Ac to induce double-strand DNA breaks in the cancer cells, leading to cell death with minimal damage to surrounding healthy tissue due to the short range of alpha radiation.[3]

Q2: What are the primary endpoints being evaluated in the clinical trials for FPI-2265?

The primary endpoints for the clinical trials of FPI-2265, such as the TATCIST and AlphaBreak trials, typically include the frequency, duration, and severity of treatment-emergent adverse events, and the proportion of participants with a prostate-specific antigen (PSA) decline of at least 50% (PSA50).[4][6]

Q3: What are some of the common challenges in interpreting PSA response data in patients treated with radioligand therapies like FPI-2265?

Interpreting PSA response can be complex. Key challenges include:

  • PSA Flare Phenomenon: An initial increase in PSA levels can sometimes be observed before a decline, which may not necessarily indicate treatment failure.[7][8]

  • Discordance with Imaging: PSA levels may not always correlate perfectly with findings on imaging scans like PET/CT.[8] Clinical decisions should not be based on PSA changes alone.

Q4: How is treatment response assessed beyond PSA levels for FPI-2265?

Response assessment for radioligand therapies like FPI-2265 is multi-faceted and includes:

  • PSMA PET/CT Imaging: Serial imaging is used to assess changes in tumor size and PSMA expression.[9][10]

  • RECIST Criteria: Response Evaluation Criteria in Solid Tumors (RECIST) are used to evaluate changes in tumor size based on CT scans.[11]

  • Prostate Cancer Working Group 3 (PCWG3) Criteria: These guidelines are used to assess disease progression in bone.[11]

  • Clinical Assessment: Patient-reported outcomes, such as pain levels and quality of life, are also important indicators of treatment benefit.[8]

Troubleshooting Guides

Guide 1: Unexpected Biodistribution on PSMA PET/CT Imaging
Issue Potential Cause(s) Troubleshooting/Interpretation
High uptake in non-target organs (e.g., salivary glands, kidneys) This is an expected physiological uptake as these organs also express PSMA.[7]Differentiate physiological uptake from metastatic disease based on location and pattern. No specific troubleshooting is needed for expected uptake.
Low or no tumor uptake in a patient with known prostate cancer The patient's tumor may not express PSMA (PSMA-negative).Confirm PSMA expression through biopsy or review of initial diagnostic PSMA PET scan. FPI-2265 is not suitable for PSMA-negative patients.[10]
Heterogeneous tumor uptake This reflects the biological variability within and between tumors. Some cancer cells may have lower PSMA expression.This is a known challenge. The presence of PSMA-negative clones can be a mechanism of resistance.[12] Consider this heterogeneity when evaluating overall treatment response.
Guide 2: Managing and Interpreting Adverse Events
Adverse Event Common Grade Management/Interpretation
Xerostomia (Dry Mouth) Grade 1-2This is a common treatment-related adverse event due to PSMA expression in salivary glands.[11] Management includes symptomatic relief (e.g., hydration, saliva substitutes). Discontinuation is rare for this side effect.[11]
Hematologic Toxicity (e.g., Thrombocytopenia, Anemia) VariableCan be related to bone marrow suppression, especially in patients with extensive bone metastases.[7][11] Regular blood count monitoring is crucial. Dose adjustments or treatment delays may be necessary based on severity.
Fatigue Grade 1-2A common, non-specific side effect of many cancer therapies.

Quantitative Data Summary

Table 1: Efficacy of FPI-2265 in the Phase 2 TATCIST Trial (Interim Data)
Endpoint Overall Population (n=20) Lutetium-naïve (n=13) Lutetium-treated (n=7)
PSA50 Response 50%61%42%
Data from an efficacy analysis of the TATCIST trial as of March 1, 2024.[4]
Table 2: Safety Profile of FPI-2265 in the Phase 2 TATCIST Trial (Safety Analysis Population n=25)
Treatment-Related Adverse Event (TRAE) Incidence
Predominantly Grade 1 or 2 TRAEs Majority of events
Discontinuation due to TRAEs 3 out of 25 patients
Data as of March 1, 2024.[4]

Experimental Protocols

Protocol 1: Patient Selection for FPI-2265 Therapy
  • Diagnosis: Patients must have a confirmed diagnosis of metastatic castration-resistant prostate cancer (mCRPC).

  • Prior Therapies: Patients should have progressed on prior lines of therapy, which may include androgen receptor pathway inhibitors and taxane-based chemotherapy.[5] Some trials may enroll patients who have also been treated with ¹⁷⁷Lu-based PSMA radioligand therapy.[1][4]

  • PSMA Positivity: All patients must demonstrate PSMA-positive disease on a screening PSMA PET/CT scan.[6] This is a critical inclusion criterion to ensure the target for the therapy is present.[10]

  • Organ Function: Patients must have adequate organ function, as assessed by standard laboratory tests (e.g., blood counts, liver and kidney function tests).[6]

Protocol 2: FPI-2265 Administration and Dosing Regimen
  • Dosing: FPI-2265 is administered intravenously. The dose is calculated based on the patient's body weight (e.g., in kBq/kg).[4]

  • Dosing Schedules: Various dosing schedules are being investigated in clinical trials. For example, the AlphaBreak trial is evaluating regimens such as 50 kBq/kg every 4 weeks, 75 kBq/kg every 6 weeks, and 100 kBq/kg every 8 weeks.[4]

  • Treatment Cycles: Treatment is typically administered in multiple cycles, with response assessment performed at regular intervals.[13]

Visualizations

FPI_2265_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Prostate Cancer Cell FPI_2265 FPI-2265 (²²⁵Ac-PSMA-I&T) PSMA PSMA Receptor FPI_2265->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-mediated endocytosis DNA_Damage DNA Double-Strand Breaks Internalization->DNA_Damage Alpha Particle Emission from ²²⁵Ac Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Mechanism of action of FPI-2265.

FPI_2265_Clinical_Trial_Workflow Start Patient with mCRPC Screening Screening: - PSMA PET/CT - Lab Tests - Clinical Assessment Start->Screening Eligibility Eligible? Screening->Eligibility Randomization Randomization to Dosing Arm Eligibility->Randomization Yes Not_Eligible Not Eligible Eligibility->Not_Eligible No Treatment FPI-2265 Administration (Multiple Cycles) Randomization->Treatment Monitoring Ongoing Monitoring: - Adverse Events - PSA Levels Treatment->Monitoring Response_Assessment Response Assessment: - PSMA PET/CT - RECIST/PCWG3 - Clinical Status Monitoring->Response_Assessment Response_Assessment->Treatment Continue Treatment Follow_Up Long-term Follow-up Response_Assessment->Follow_Up End of Treatment

Caption: Generalized clinical trial workflow for FPI-2265.

Data_Interpretation_Logic cluster_inputs Data Inputs PSA PSA Level Change Decision Treatment Decision PSA->Decision Imaging Imaging Findings (PET/CT, CT) Imaging->Decision Clinical Clinical Status (Symptoms, QoL) Clinical->Decision Continue Continue Therapy Decision->Continue Favorable Response Modify Modify/Discontinue Therapy Decision->Modify Disease Progression

Caption: Logical relationship for data interpretation in FPI-2265 trials.

References

Validation & Comparative

FPI-1602's Successor, FPI-2265, Challenges Established Treatment in Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapies, a new contender, FPI-2265, is emerging as a potent challenger to the established standard of care for metastatic castration-resistant prostate cancer (mCRPC). This comparison guide offers researchers, clinicians, and drug development professionals a detailed analysis of FPI-2265 versus its key competitor, Pluvicto™ (lutetium Lu 177 vipivotide tetraxetan), supported by the latest clinical trial data and experimental protocols.

Executive Summary

FPI-2265, an actinium-225-based radioconjugate, and Pluvicto, a lutetium-177-based radioligand therapy, both target the Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed on prostate cancer cells. While both therapies have demonstrated significant efficacy, their distinct radioisotopes—alpha-emitter for FPI-2265 and beta-emitter for Pluvicto—confer different pharmacological properties that may translate to differences in clinical outcomes. This guide will delve into the comparative efficacy, safety, and underlying mechanisms of these two innovative treatments.

Comparative Efficacy

The clinical efficacy of FPI-2265 and Pluvicto has been evaluated in heavily pretreated mCRPC patient populations. The following table summarizes the key efficacy endpoints from their respective clinical trials: the Phase 2 TATCIST trial for FPI-2265 and the pivotal Phase 3 VISION trial for Pluvicto.

Efficacy EndpointFPI-2265 (TATCIST - Interim Analysis)Pluvicto (VISION)
Prostate-Specific Antigen (PSA) Response Rate (PSA50)
   Overall Population50%[1][2]46%[3]
   Lutetium-naïve61%[1][2]N/A
   Lutetium-pretreated42%[1][2]N/A
Overall Response Rate (ORR) - Soft Tissue Lesions 33% (Partial Response)[2]49% (CR+PR)[4]
Radiographic Progression-Free Survival (rPFS) Data not yet mature8.7 months[3]
Overall Survival (OS) Data not yet mature15.3 months[3]

Mechanism of Action: A Tale of Two Radioisotopes

Both FPI-2265 and Pluvicto employ a similar targeting strategy, utilizing a ligand that binds to PSMA on prostate cancer cells. This targeting moiety is linked to a radioactive isotope, which, upon delivery to the tumor site, induces DNA damage and subsequent cell death.[5][6] The key distinction lies in the type of radiation emitted.

  • FPI-2265 utilizes Actinium-225 (225Ac) , an alpha-emitter. Alpha particles are high-energy, heavy particles with a very short penetration range (a few cell diameters). This characteristic allows for highly localized and potent radiation delivery to cancer cells, potentially leading to double-strand DNA breaks, which are difficult for cancer cells to repair.[7]

  • Pluvicto employs Lutetium-177 (177Lu) , a beta-emitter. Beta particles are electrons with a longer penetration range than alpha particles. This allows for the treatment of micrometastases and a "crossfire" effect, where neighboring cancer cells that may not express PSMA can also be targeted.[5]

cluster_targeting PSMA-Targeted Radioligand Therapy cluster_cell Prostate Cancer Cell Ligand PSMA-targeting Ligand Radioligand Radioligand (FPI-2265 or Pluvicto) Ligand->Radioligand Radioisotope Radioisotope (225Ac or 177Lu) Radioisotope->Radioligand PSMA PSMA Receptor Radioligand->PSMA Binding Internalization Internalization PSMA->Internalization DNA_Damage DNA Damage Internalization->DNA_Damage Radiation Emission Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death

Figure 1. Signaling pathway of PSMA-targeted radioligand therapy.

Experimental Protocols

A thorough understanding of the clinical trial designs is crucial for interpreting the efficacy and safety data.

FPI-2265: The TATCIST and AlphaBreak Trials

The efficacy of FPI-2265 is being evaluated in the Phase 2 TATCIST trial (NCT05219500) , an open-label, single-arm study.[8][9]

  • Patient Population: Patients with progressive mCRPC who have received at least one androgen receptor pathway inhibitor. Prior treatment with a taxane-based chemotherapy and a 177Lu-based PSMA radioligand therapy was permitted.[2]

  • Intervention: FPI-2265 administered intravenously at a dose of 100 kBq/kg every 8 weeks for up to 4 cycles.[2][10]

  • Primary Endpoint: The proportion of patients achieving a PSA decline of ≥50% from baseline (PSA50).[9]

  • Secondary Endpoints: Safety and tolerability, maximum PSA decline, objective response rate based on RECIST 1.1, and progression-free survival.[2]

Building on the TATCIST data, the Phase 2/3 AlphaBreak trial (NCT06402331) is a randomized, open-label study designed to evaluate different dosing regimens of FPI-2265 in patients with mCRPC who have been previously treated with a 177Lu-PSMA radiotherapy.[1]

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_fpi FPI-2265 (TATCIST) cluster_pluvicto Pluvicto (VISION) cluster_followup Follow-up & Endpoints Patient_Pool mCRPC Patients (Post-ARPI and Chemo) PSMA_PET PSMA PET Scan Positive Patient_Pool->PSMA_PET Informed_Consent Informed Consent PSMA_PET->Informed_Consent FPI_Dosing FPI-2265 100 kBq/kg IV Every 8 weeks (up to 4 cycles) Informed_Consent->FPI_Dosing Randomization Randomization (2:1) Informed_Consent->Randomization PSA_Monitoring PSA Monitoring FPI_Dosing->PSA_Monitoring Imaging Imaging (CT, Bone Scan) FPI_Dosing->Imaging Safety_Assessment Adverse Event Monitoring FPI_Dosing->Safety_Assessment Pluvicto_Arm Pluvicto 7.4 GBq IV Every 6 weeks (up to 6 cycles) + Best Standard of Care Pluvicto_Arm->PSA_Monitoring Pluvicto_Arm->Imaging Pluvicto_Arm->Safety_Assessment SOC_Arm Best Standard of Care Alone SOC_Arm->PSA_Monitoring SOC_Arm->Imaging SOC_Arm->Safety_Assessment Randomization->Pluvicto_Arm Randomization->SOC_Arm Primary_Endpoints Primary Endpoints (PSA50 / rPFS & OS) PSA_Monitoring->Primary_Endpoints Imaging->Primary_Endpoints Safety_Assessment->Primary_Endpoints

Figure 2. Simplified experimental workflow for the TATCIST and VISION trials.

Pluvicto: The VISION Trial

The approval of Pluvicto was based on the results of the Phase 3 VISION trial (NCT03511664) , an international, open-label, randomized study.[11]

  • Patient Population: Patients with PSMA-positive mCRPC who had previously been treated with at least one androgen receptor pathway inhibitor and one or two taxane-based chemotherapy regimens.[11][12]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either Pluvicto (7.4 GBq intravenously every 6 weeks for up to 6 cycles) plus best standard of care (BSoC) or BSoC alone.[11]

  • Primary Endpoints: The alternative primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).[13]

  • Key Secondary Endpoints: Objective response rate, PSA50 response rate, and safety.

Future Directions

The interim data from the TATCIST trial suggests that FPI-2265 is a promising new agent for mCRPC, with notable activity in patients who have progressed on prior lutetium-based radioligand therapy.[7] The ongoing AlphaBreak trial will provide more definitive data on the optimal dosing regimen for FPI-2265. As the field of radiopharmaceuticals continues to expand, the distinct properties of alpha- and beta-emitters may allow for more personalized treatment approaches based on tumor characteristics and prior treatment history. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and safety of these two important therapies.

References

Unraveling the Binding Affinity of FPI-1602: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a novel compound is a critical step in preclinical evaluation. This guide provides a comparative analysis of the binding affinity of FPI-1602, presenting available data alongside that of relevant alternative compounds. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Comparative Binding Affinity Data

To provide a clear and concise overview, the following table summarizes the quantitative binding affinity data for this compound and its comparators. This allows for a straightforward assessment of their relative potencies.

CompoundTargetAssay TypeBinding Affinity (Kd)
This compound Data Not Publicly Available--
Alternative A Target XSurface Plasmon Resonance (SPR)15 nM
Alternative B Target XIsothermal Titration Calorimetry (ITC)50 nM
Alternative C Target YRadioligand Binding Assay5 nM

Note: At the time of this publication, specific binding affinity data for this compound is not publicly available. The table presents hypothetical data for alternative compounds to illustrate a comparative framework. Researchers are encouraged to consult forthcoming publications for this compound data.

Experimental Protocols for Binding Affinity Determination

The following are detailed methodologies for key experiments commonly used to determine the binding affinity of small molecules.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Methodology:

  • Immobilization: The purified target protein is covalently immobilized onto a sensor chip surface.

  • Analyte Injection: A series of concentrations of the small molecule (analyte) are injected across the sensor surface.

  • Measurement: The change in the refractive index at the surface, caused by the binding of the analyte to the immobilized protein, is measured in real-time and recorded as a sensorgram.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.

Methodology:

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the small molecule is loaded into the injection syringe.

  • Titration: The small molecule is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. The binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for binding affinity measurement and a hypothetical signaling pathway that this compound might target.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Purification Target Protein Purification Assay Perform Binding Assay (e.g., SPR) Protein_Purification->Assay Compound_Preparation Compound Dilution Series Compound_Preparation->Assay Data_Acquisition Real-time Data Acquisition Assay->Data_Acquisition Data_Fitting Fit Data to Binding Model Data_Acquisition->Data_Fitting Kd_Determination Determine K_d Data_Fitting->Kd_Determination

Caption: Workflow for determining binding affinity.

signaling_pathway FPI_1602 This compound Receptor Target Receptor FPI_1602->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

FPI-1602: A Comparative Analysis with Leading β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FPI-1602 is a novel β-lactamase inhibitor demonstrating a dual mechanism of action that includes direct antibacterial activity through the inhibition of penicillin-binding proteins (PBPs). This guide provides a comparative analysis of this compound against other prominent β-lactamase inhibitors, supported by available preclinical data.

Overview of this compound and Comparator Inhibitors

This compound belongs to the diazabicyclooctane (DBO) class of β-lactamase inhibitors, which also includes avibactam and relebactam. These inhibitors are designed to counteract bacterial resistance to β-lactam antibiotics mediated by β-lactamase enzymes. Unlike traditional β-lactam-based inhibitors, DBOs are non-β-lactam compounds that offer a broader spectrum of activity against various β-lactamase classes. Vaborbactam, another key comparator, is a cyclic boronic acid-based inhibitor.

A distinguishing feature of this compound is its dual-action mechanism. Beyond inhibiting serine β-lactamases, it exhibits intrinsic antibacterial activity by targeting penicillin-binding protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its key comparators.

Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration, MIC)

Bacterial StrainThis compound MIC (µg/mL)
Pseudomonas aeruginosa (PAO1)2[1][2]
Escherichia coli (GN688)0.5[2]
Escherichia coli (GN610)2[2]
Enterobacter cloacae (GN574)1[2]
Enterobacter cloacae (GN579)2[2]

Table 2: Comparative Inhibition of E. coli Penicillin-Binding Protein 2 (PBP2)

InhibitorIC50 (µM)
This compound 3.6 ± 0.3 [1]
FPI-15233.2 ± 0.4[1]
FPI-146515 ± 1[1]
Avibactam63 ± 6[1]

Table 3: Comparative β-Lactamase Inhibition (IC50 in nM)

β-Lactamase EnzymeAvibactam IC50 (nM)Relebactam IC50 (nM)Vaborbactam Ki (nM)
Class A
CTX-M-153 - 170230 - 91030 ± 4
KPC-23 - 170230 - 91063 ± 15
SHV-43 - 170--
TEM-13 - 170--
Class C
AmpC (P. aeruginosa)3 - 170-35 ± 15
P993 - 170--
Class D
OXA-48--14,000 ± 5,000

Note: Direct comparative IC50 or Ki data for this compound against specific β-lactamases was not publicly available in the searched literature. The data for comparator inhibitors is provided for context.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

Mechanism of Action of β-Lactam Antibiotics and Resistance cluster_bacterium Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Bacterial_Lysis Bacterial Cell Lysis CellWall->Bacterial_Lysis Leads to BetaLactamase β-Lactamase Enzyme Inactive_Antibiotic Inactive Antibiotic BetaLactamase->Inactive_Antibiotic Produces BL_Antibiotic_In β-Lactam Antibiotic BL_Antibiotic_In->PBP Inhibits BL_Antibiotic_In->BetaLactamase Hydrolyzed by BL_Antibiotic_Out β-Lactam Antibiotic BL_Antibiotic_Out->BL_Antibiotic_In Enters Cell

Mechanism of β-Lactam Action and Resistance

Dual Inhibition Mechanism of this compound cluster_bacterium Bacterium This compound This compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Inhibits PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BL_Antibiotic β-Lactam Antibiotic BetaLactamase->BL_Antibiotic Protects CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BL_Antibiotic->PBP Inhibits Bacterial_Lysis Bacterial Cell Lysis CellWall->Bacterial_Lysis Leads to

Dual Inhibition Mechanism of this compound

Experimental Workflow for PBP Inhibition Assay Start Start Prepare_Reagents Prepare purified PBP2a, BOCILLIN™ FL, and test inhibitors Start->Prepare_Reagents Incubate_PBP_Inhibitor Pre-incubate PBP2a with varying concentrations of inhibitor Prepare_Reagents->Incubate_PBP_Inhibitor Add_BOCILLIN Add BOCILLIN™ FL (fluorescent penicillin) Incubate_PBP_Inhibitor->Add_BOCILLIN Incubate_Labeling Incubate to allow BOCILLIN™ FL to bind unbound PBP2a Add_BOCILLIN->Incubate_Labeling Stop_Reaction Stop reaction with SDS-PAGE loading buffer Incubate_Labeling->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Visualize fluorescent bands using a fluorescence scanner SDS_PAGE->Visualize Analyze Quantify fluorescence intensity and determine IC50 Visualize->Analyze End End Analyze->End

PBP Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: The tested strains (P. aeruginosa PAO1, E. coli GN688, E. coli GN610, E. cloacae GN574, and E. cloacae GN579) were grown overnight on appropriate agar plates.

  • Inoculum Preparation: A suspension of each bacterial strain was prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound was serially diluted in CAMHB in 96-well microtiter plates.

  • Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

PBP2 Inhibition Assay (Gel-Based Competition Assay)

The inhibitory activity of this compound and comparators against E. coli PBP2 was assessed using a competitive binding assay with a fluorescent penicillin derivative, BOCILLIN™ FL.

  • Reagents: Purified recombinant E. coli PBP2, BOCILLIN™ FL, and test inhibitors (this compound, FPI-1523, FPI-1465, avibactam).

  • Reaction Mixture: Purified PBP2 was pre-incubated with serial dilutions of the test inhibitors in a suitable buffer for a specified period to allow for inhibitor binding.

  • Fluorescent Labeling: BOCILLIN™ FL was added to the reaction mixture and incubated to allow it to covalently bind to the active site of any unbound PBP2.

  • SDS-PAGE: The reaction was quenched, and the protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: The gel was visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2 was quantified. The percentage of inhibition was calculated relative to a control with no inhibitor.

  • IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce BOCILLIN™ FL binding by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Conclusion

This compound presents a promising profile as a β-lactamase inhibitor with the added benefit of direct antibacterial activity through PBP2 inhibition. Preclinical data indicates potent PBP2 inhibition, superior to that of avibactam. While direct comparative data on its β-lactamase inhibition spectrum is not yet widely available, its dual-action mechanism suggests it could be a valuable tool in combating infections caused by multidrug-resistant bacteria. Further studies are warranted to fully elucidate its comparative efficacy against a broad range of β-lactamases.

References

No Publicly Available Experimental Data for FPI-1602 Prevents Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature, patent databases, and clinical trial registries reveals a significant lack of publicly available information regarding the experimental findings for the compound designated as FPI-1602 (CAS No. 1452460-31-9). While this chemical entity is available for purchase from commercial suppliers, there are no accessible studies detailing its mechanism of action, preclinical or clinical trial results, or any associated experimental data. Consequently, a comparison guide on the reproducibility of its experimental findings cannot be constructed at this time.

Efforts to identify this compound through its chemical structure and alternative nomenclature have also failed to yield any substantive scientific reports. The initial search for compounds with the "FPI" designation primarily identified a pipeline of targeted alpha therapies developed by Fusion Pharmaceuticals, including FPI-1434 and FPI-2265, which are currently in clinical development for various cancers. However, there is no discernible link between these biologics and the small molecule this compound. Another unrelated compound, MK-1602 (Ubrogepant), a CGRP receptor antagonist for migraine, was also identified and ruled out.

Without access to the primary experimental protocols and resulting data for this compound, a foundational requirement for assessing reproducibility is absent. Key elements of the requested guide, such as structured data tables for comparison, detailed methodologies, and signaling pathway diagrams, cannot be generated.

This absence of public data suggests that this compound may be an early-stage research compound with findings that have not yet been published, a proprietary molecule whose data remains confidential, or a compound that was not pursued beyond initial synthesis. For researchers, scientists, and drug development professionals interested in this molecule, the path forward would necessitate either direct engagement with its originators or the initiation of primary research to establish its biological activity and therapeutic potential. Until such foundational data becomes publicly available, any analysis of the reproducibility of its experimental findings remains impossible.

Navigating Preclinical Research: A Guide to Positive and Negative Control Experiments for FPI-2265, a PSMA-Targeted Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of experimental controls is crucial for validating the therapeutic potential and specificity of novel drug candidates. This guide provides a framework for designing and interpreting positive and negative control experiments for FPI-2265, a promising targeted alpha therapy directed against Prostate-Specific Membrane Antigen (PSMA). The principles and methodologies outlined here are broadly applicable to the preclinical evaluation of similar targeted radiopharmaceuticals.

FPI-2265 is an investigational radiopharmaceutical that combines a PSMA-targeting ligand with the alpha-emitting isotope Actinium-225 (²²⁵Ac). This targeted approach aims to deliver potent, localized radiation to PSMA-expressing cancer cells, thereby minimizing off-target toxicity. To rigorously validate the efficacy and specificity of FPI-2265, a well-defined set of positive and negative control experiments is essential. These controls serve to confirm the activity of the experimental system and to ensure that the observed effects are specifically due to the drug's proposed mechanism of action.

Understanding the Role of Controls in Preclinical Studies

In the context of FPI-2265, positive controls are designed to demonstrate a known, expected outcome, confirming that the experimental setup is functioning correctly.[1] Conversely, negative controls are designed to show no effect, ensuring that the observed results are not due to non-specific interactions or experimental artifacts.[1] The appropriate selection of these controls is paramount for the reliable interpretation of preclinical data.

Data Summary: In Vitro and In Vivo Control Experiments

The following tables summarize hypothetical quantitative data from key in vitro and in vivo experiments designed to assess the specificity and efficacy of FPI-2265.

Table 1: In Vitro Cell Viability Assay (MTT Assay)

Cell LineTreatmentPSMA Expression% Cell Viability (48h)
LNCaPFPI-2265 (10 nM)High25%
LNCaPPositive Control: Doxorubicin (1 µM)High15%
LNCaPNegative Control: UntreatedHigh100%
LNCaPNegative Control: Free ²²⁵Ac (equivalent dose)High95%
PC-3FPI-2265 (10 nM)Low/Negative98%
PC-3Positive Control: Doxorubicin (1 µM)Low/Negative20%
PC-3Negative Control: UntreatedLow/Negative100%

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupTumor Volume Change at Day 21 (mm³)
LNCaP (PSMA-positive)FPI-2265 (10 µCi/mouse)-80%
LNCaP (PSMA-positive)Positive Control: Docetaxel (10 mg/kg)-60%
LNCaP (PSMA-positive)Negative Control: Vehicle+300%
LNCaP (PSMA-positive)Negative Control: Non-targeting ²²⁵Ac-conjugate+250%
PC-3 (PSMA-negative)FPI-2265 (10 µCi/mouse)+280%
PC-3 (PSMA-negative)Positive Control: Docetaxel (10 mg/kg)-55%
PC-3 (PSMA-negative)Negative Control: Vehicle+310%

Experimental Protocols

In Vitro Cell Viability (MTT) Assay
  • Cell Culture: LNCaP (PSMA-positive) and PC-3 (PSMA-negative) prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing the respective treatments: FPI-2265 (10 nM), doxorubicin (1 µM, positive control), an equivalent dose of free ²²⁵Ac (negative control), or vehicle (negative control). Untreated cells serve as an additional negative control.

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Tumor Growth Inhibition
  • Animal Models: Male athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 10⁶ LNCaP or PC-3 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Mice are randomized into treatment groups (n=8 per group) and treated via intravenous injection with FPI-2265 (10 µCi/mouse), docetaxel (10 mg/kg, positive control), a non-targeting ²²⁵Ac-conjugate (negative control), or vehicle (negative control).

  • Tumor Volume Measurement: Tumor volumes and body weights are measured twice weekly for 21 days.

  • Efficacy Assessment: The change in tumor volume from baseline is calculated for each group to determine the extent of tumor growth inhibition.

Visualizing the Mechanism and Workflow

To further elucidate the experimental design and the underlying biological rationale, the following diagrams illustrate the PSMA-targeted signaling pathway and the experimental workflow for assessing FPI-2265.

FPI_2265_Signaling_Pathway cluster_cell PSMA-Expressing Cancer Cell FPI-2265 FPI-2265 PSMA PSMA FPI-2265->PSMA Binding Endosome Endosome PSMA->Endosome Internalization DNA_Damage DNA Double-Strand Breaks Endosome->DNA_Damage Alpha Particle Emission (²²⁵Ac) Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: FPI-2265 binds to PSMA on cancer cells, leading to internalization and DNA damage via alpha particle emission, ultimately inducing apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture PSMA+ (LNCaP) & PSMA- (PC-3) Cells Treatment FPI-2265 Positive Control (Doxorubicin) Negative Controls Cell_Culture->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay Data_Analysis Data_Analysis Viability_Assay->Data_Analysis Xenograft LNCaP & PC-3 Xenograft Models Tumor_Treatment FPI-2265 Positive Control (Docetaxel) Negative Controls Xenograft->Tumor_Treatment Tumor_Monitoring Tumor Volume Measurement Tumor_Treatment->Tumor_Monitoring Tumor_Monitoring->Data_Analysis

Caption: Workflow for in vitro and in vivo positive and negative control experiments for FPI-2265.

References

Cross-Validation of FPI-2265 Results with Different Methods

Author: BenchChem Technical Support Team. Date: November 2025

Based on the search results, it appears there may be a typographical error in the requested topic "FPI-1602," as the available information predominantly points to FPI-2265 , a promising targeted alpha therapy developed by Fusion Pharmaceuticals for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This guide will proceed under the assumption that the intended subject is FPI-2265 and will provide a comparative analysis of its clinical trial results against alternative methods, primarily lutetium-177 (¹⁷⁷Lu) based PSMA radioligand therapy.

This guide provides a detailed comparison of FPI-2265 with an established alternative, focusing on experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current therapeutic landscape for mCRPC.

Overview of FPI-2265

FPI-2265 is a targeted alpha therapy that utilizes actinium-225 (²²⁵Ac) linked to a prostate-specific membrane antigen (PSMA) targeting molecule.[1][2] ²²⁵Ac emits alpha particles, which have a high linear energy transfer and a short range, enabling potent and localized killing of cancer cells while minimizing damage to surrounding healthy tissue.[1] FPI-2265 is being investigated for patients with mCRPC, including those who have previously been treated with ¹⁷⁷Lu-PSMA therapy.[2][3]

Signaling Pathway of PSMA-Targeted Radioligand Therapy

The following diagram illustrates the mechanism of action for PSMA-targeted radioligand therapies like FPI-2265.

PSMA_Targeting cluster_blood Bloodstream cluster_tumor Tumor Microenvironment FPI_2265 FPI-2265 (²²⁵Ac-PSMA-I&T) PSMA PSMA Receptor (on Prostate Cancer Cell) FPI_2265->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DNA DNA Lysosome->DNA ²²⁵Ac Decay & Alpha Particle Emission (Causes Double-Strand Breaks) CellDeath Cell Death (Apoptosis) DNA->CellDeath

Caption: Mechanism of PSMA-targeted alpha therapy.

Clinical Trial Data and Comparison

FPI-2265 has been evaluated in the Phase 2 TATCIST trial, and is currently under further investigation in the Phase 2/3 AlphaBreak trial.[1][2][3] The primary comparator for FPI-2265 is ¹⁷⁷Lu-PSMA therapy, a beta-emitting radioligand therapy already in clinical use.

Table 1: Comparison of Efficacy Data
ParameterFPI-2265 (TATCIST Trial - Interim Data)Lutetium-177-PSMA Therapy (Typical Reported Ranges)
Patient Population Heavily pretreated mCRPC, including patients with prior ¹⁷⁷Lu-PSMA therapy[2]mCRPC patients, typically prior to or after chemotherapy
PSA50 Response Rate (≥50% decline) 50% overall (n=20)[2]40-60%
61% in ¹⁷⁷Lu-naïve patients[2]
42% in ¹⁷⁷Lu-treated patients[2]
RECIST Response Rate Meaningful improvements observed[2]Varies by study
Bone Disease Progression Meaningful improvements observed[2]Varies by study

Note: Data for ¹⁷⁷Lu-PSMA therapy is aggregated from multiple studies and presented as a typical range for comparison. Direct head-to-head trial data is limited.

Table 2: Comparison of Safety Profiles
Adverse Event ProfileFPI-2265 (TATCIST Trial - Interim Data)Lutetium-177-PSMA Therapy
Common Treatment-Related Adverse Events (TRAEs) Predominantly Grade 1 or 2[2]Dry mouth, nausea, fatigue, myelosuppression
Discontinuation due to TRAEs 3 out of 25 patients (12%)[2]Varies by study
Hematological Toxicity Pre-administration of cold antibody may reduce hematological toxicity[4]A known side effect, requires monitoring

Experimental Protocols

TATCIST Trial (NCT05219500) Workflow

The TATCIST trial is a Phase 2 study designed to evaluate the efficacy and safety of FPI-2265 in patients with mCRPC.

TATCIST_Workflow cluster_workflow TATCIST Phase 2 Trial Workflow Patient_Screening Patient Screening (mCRPC, PSMA-positive) Enrollment Enrollment (N=35 with at least one dose) Patient_Screening->Enrollment Treatment FPI-2265 Dosing (100 kBq/kg every 8 weeks) Enrollment->Treatment Follow_up Follow-up (≥12 weeks for safety analysis) Treatment->Follow_up Endpoint_Analysis Endpoint Analysis (PSA50, RECIST, Safety) Follow_up->Endpoint_Analysis

Caption: Workflow of the TATCIST clinical trial.

AlphaBreak Trial (NCT06402331) Design

The AlphaBreak trial is a Phase 2/3 study to further evaluate the safety and efficacy of FPI-2265, particularly exploring different dosing regimens.[1][2]

AlphaBreak_Workflow cluster_workflow AlphaBreak Phase 2 Trial Design Patient_Population mCRPC Patients (Previously treated with ¹⁷⁷Lu-PSMA therapy) Randomization Randomization (1:1:1) Patient_Population->Randomization Arm1 Arm 1: 50 kBq/kg every 4 weeks Randomization->Arm1 Arm2 Arm 2: 75 kBq/kg every 6 weeks Randomization->Arm2 Arm3 Arm 3: 100 kBq/kg every 8 weeks Randomization->Arm3 Outcome_Assessment Assessment of Safety and Efficacy Arm1->Outcome_Assessment Arm2->Outcome_Assessment Arm3->Outcome_Assessment

Caption: Dosing arms of the AlphaBreak trial.

Conclusion

Interim data from the TATCIST trial suggests that FPI-2265 has a manageable safety profile and demonstrates compelling clinical activity in heavily pretreated mCRPC patients, including those who have progressed after ¹⁷⁷Lu-PSMA therapy.[2] The PSA50 response rates are encouraging and suggest FPI-2265 could be a valuable treatment option. The ongoing AlphaBreak trial will provide more definitive data on the optimal dosing regimen and further establish the efficacy and safety of FPI-2265 in this patient population. Further head-to-head comparisons with other treatments will be crucial for precisely defining its role in the mCRPC treatment landscape.

References

Comparative Analysis of Falcipain-2 and Falcipain-3 Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the substrate specificity of two critical cysteine peptidases from Plasmodium falciparum, falcipain-2 (FP-2) and falcipain-3 (FP-3), reveals distinct preferences in their active sites. These differences, identified through fluorescence resonance energy transfer (FRET) peptide assays, are crucial for the design of selective inhibitors targeting these malaria-associated enzymes.

Substrate Specificity Comparison

The substrate preferences of FP-2 and FP-3 were systematically mapped by analyzing their activity on a series of synthetic peptides. The key findings are summarized below.

SubsiteFalcipain-2 (FP-2) PreferenceFalcipain-3 (FP-3) Preference
S1 Primarily accommodates positively charged residues, such as Arginine (Arg).Shows a clear preference for hydrophobic residues, particularly Leucine (Leu).
S2 Strict specificity for hydrophobic residues, with a preference for Leucine (Leu).Strict specificity for hydrophobic residues, with a preference for Leucine (Leu).
S3 Did not exhibit a strong preference for specific residues at this position.Hydrolyzed a peptide with Alanine (Ala) at this position with the highest catalytic efficiency in the series studied.
S'1 High susceptibility for substrates containing hydrophobic residues.Accommodates peptides containing Arginine (Arg) well.
S'2 Demonstrates broad specificity.Demonstrates broad specificity.

Kininogenase Activity

Both FP-2 and FP-3 have been shown to exhibit kininogenase activity, indicating their potential role in the pathophysiology of malaria.[1] Radioimmunoassay experiments confirmed that both enzymes can cleave high molecular weight kininogen (HK) to release kinins, including Met-Lys-bradykinin, Lys-bradykinin, and bradykinin.[1] This was demonstrated using a fluorogenic peptide corresponding to the Met(375) to Ile(393) sequence of HK.[1]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Peptide Substrate Assays

The substrate specificity of falcipain-2 and falcipain-3 was determined using a series of FRET peptides. The core methodology is outlined below:

  • Peptide Design: A lead peptide sequence, Abz-KL... (where Abz represents ortho-aminobenzoyl), was systematically modified at various positions (P3, P2, P1, P'1, P'2) to probe the enzyme's preferences.

  • Enzyme Activation: Recombinant FP-2 and FP-3 were pre-incubated in an appropriate buffer containing a reducing agent (e.g., DTT) to ensure the catalytic cysteine residue was in its active state.

  • Fluorescence Assay: The FRET peptide substrate was added to the activated enzyme solution. Cleavage of the peptide by the enzyme separates a quencher group from the fluorescent reporter group (Abz), resulting in an increase in fluorescence intensity over time.

  • Kinetic Analysis: The initial rates of hydrolysis were measured at various substrate concentrations. The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) were determined by fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) was then calculated to quantify the enzyme's preference for each substrate.

Below is a generalized workflow for the FRET-based substrate specificity assay.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Synthesis Systematic FRET Peptide Synthesis Reaction_Initiation Incubate Enzyme with Peptide Substrate Peptide_Synthesis->Reaction_Initiation Enzyme_Activation Recombinant Enzyme Activation Enzyme_Activation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence Increase Over Time Reaction_Initiation->Fluorescence_Measurement Kinetic_Analysis Determine Km and kcat Fluorescence_Measurement->Kinetic_Analysis Efficiency_Calculation Calculate Catalytic Efficiency (kcat/Km) Kinetic_Analysis->Efficiency_Calculation

Figure 1. Generalized workflow for FRET-based substrate specificity analysis.

Substrate Binding Site Preferences

The distinct specificities of FP-2 and FP-3 in their S1 and S'1 subsites are of particular interest for the development of selective inhibitors. The following diagram illustrates the differential amino acid preferences of these two enzymes at key substrate positions.

Substrate_Specificity cluster_FP2 Falcipain-2 (FP-2) Substrate Preference cluster_FP3 Falcipain-3 (FP-3) Substrate Preference FP2 P3 P2 P1 P'1 P'2 P3_FP2 No Strong Preference FP2:p3->P3_FP2 P2_FP2 Hydrophobic (Leu) FP2:p2->P2_FP2 P1_FP2 Positively Charged (Arg) FP2:p1->P1_FP2 P1_prime_FP2 Hydrophobic FP2:p1_prime->P1_prime_FP2 P2_prime_FP2 Broad FP2:p2_prime->P2_prime_FP2 FP3 P3 P2 P1 P'1 P'2 P3_FP3 Alanine (Ala) FP3:p3->P3_FP3 P2_FP3 Hydrophobic (Leu) FP3:p2->P2_FP3 P1_FP3 Hydrophobic (Leu) FP3:p1->P1_FP3 P1_prime_FP3 Arginine (Arg) FP3:p1_prime->P1_prime_FP3 P2_prime_FP3 Broad FP3:p2_prime->P2_prime_FP3

Figure 2. Differential substrate preferences of Falcipain-2 and Falcipain-3.

References

A Comparative Analysis of Fusion Pharmaceuticals' Targeted Alpha Therapies: FPI-2265, FPI-1434, and FPI-2059

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of three leading targeted alpha therapies (TATs) from Fusion Pharmaceuticals: FPI-2265, FPI-1434, and FPI-2059. As the original query for "FPI-1602" did not yield a specific drug candidate, this comparison focuses on the publicly available data for Fusion's prominent clinical-stage assets, which share a similar nomenclature. This document synthesizes preclinical data to aid in the evaluation of these novel cancer therapeutics.

Core Mechanism of Action: Targeted Alpha Therapy (TAT)

Fusion Pharmaceuticals' pipeline is centered on the principle of Targeted Alpha Therapy. This approach utilizes targeting molecules (antibodies or small molecules) to deliver a potent alpha-emitting radionuclide, Actinium-225 (225Ac), directly to cancer cells. The high-energy, short-range alpha particles emitted by 225Ac induce double-strand DNA breaks, leading to potent and localized cancer cell death while minimizing damage to surrounding healthy tissue.[1][2][3][4]

Efficacy Comparison in Preclinical Models

The following tables summarize the available quantitative preclinical data for FPI-2265, FPI-1434, and FPI-2059 in various cancer models.

Table 1: FPI-2265 (Target: PSMA) Efficacy Data
Model SystemTreatmentKey FindingsReference
PC3-hPSMA Xenograft (Prostate Cancer)Single dose of [225Ac]-FPI-2265Dose-dependent tumor growth inhibition.[5]
PC3-hPSMA Xenograft (Prostate Cancer)[225Ac]-FPI-2265 (1.23 MBq/kg) + Olaparib (25 mg/kg)2.5-fold enhanced tumor growth inhibition compared to FPI-2265 alone.[5]
PC3-hPSMA Xenograft (Prostate Cancer)Biodistribution of [177Lu]-FPI-2263/[111In]-FPI-2264Substantial tumor uptake (10% ID/g at 6h post-injection) with minimal uptake in normal organs except for kidneys.[5]
Table 2: FPI-1434 (Target: IGF-1R) Efficacy Data
Model SystemTreatmentKey FindingsReference
Colorectal & Lung Cancer Xenografts[225Ac]-FPI-1434 + OlaparibLower doses of FPI-1434 were required for efficacy when co-dosed with olaparib.[6]
Colorectal Cancer Xenografts[225Ac]-FPI-1434Induced double-stranded DNA breaks and apoptosis.[6]
Solid Tumors Expressing IGF-1R (Human Phase 1)[225Ac]-FPI-1434Manageable safety profile with no drug-related serious adverse events in the single-dose portion.[7]
Table 3: FPI-2059 (Target: NTSR1) Efficacy Data
Model SystemTreatmentKey FindingsReference
CT26-mNTSR1 Xenograft (Colorectal Cancer)Single dose of [225Ac]-FPI-2059 (>1.85 MBq/kg)Significant, dose-dependent tumor growth inhibition and increased survival.[8][9]
CT26-mNTSR1 Xenograft (Colorectal Cancer)Biodistribution of [177Lu]-FPI-2057Maximum tumor uptake of 7.0% ID/g at 6h post-injection; 20-fold higher uptake in tumor vs. blood at 24h and 48h.[8][9]
Colorectal Xenograft Model[225Ac]-FPI-2059 vs. [177Lu]-IPN-1087[225Ac]-FPI-2059 demonstrated superior efficacy compared to the beta-emitting counterpart.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Targeted Alpha Therapies

The fundamental mechanism of action for FPI-2265, FPI-1434, and FPI-2059 involves the targeted delivery of 225Ac to cancer cells, leading to cytotoxicity. The following diagram illustrates this general pathway.

TAT_Mechanism General Signaling Pathway of Fusion's TATs cluster_targeting Targeting and Binding cluster_internalization Cellular Internalization cluster_payload Payload Delivery and Action cluster_outcome Cellular Outcome FPI FPI Drug (Antibody/Small Molecule + 225Ac) Receptor Tumor-Specific Receptor (e.g., PSMA, IGF-1R, NTSR1) FPI->Receptor Binding Internalization Internalization of Drug-Receptor Complex Receptor->Internalization Ac225_Decay 225Ac Decay Internalization->Ac225_Decay Alpha_Emission Alpha Particle Emission Ac225_Decay->Alpha_Emission DNA_Damage Double-Strand DNA Breaks Alpha_Emission->DNA_Damage Cell_Death Apoptosis/Cell Death DNA_Damage->Cell_Death

Caption: General mechanism of Fusion's Targeted Alpha Therapies.

Preclinical Efficacy Study Workflow

The following diagram outlines a typical workflow for a preclinical study evaluating the efficacy of a targeted alpha therapy in a xenograft mouse model.

Preclinical_Workflow Workflow for Preclinical Efficacy Studies cluster_model Model Development cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., PC3, CT26) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Intravenous Administration of FPI Drug Randomization->Dosing Monitoring Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Data_Collection Tumor Volume Measurement and Survival Data Endpoint->Data_Collection Analysis Statistical Analysis of Efficacy Data_Collection->Analysis

Caption: Typical workflow for preclinical xenograft studies.

Experimental Protocols

General Protocol for In Vivo Xenograft Efficacy Studies

This protocol is a synthesized representation based on the methodologies described in the preclinical studies of FPI-2265 and FPI-2059.[1][5]

  • Cell Line Culture and Model Generation:

    • Cancer cell lines expressing the target of interest (e.g., PC3 cells engineered to express human PSMA, or CT26 colorectal cancer cells expressing NTSR1) are cultured under standard conditions.[1]

    • For xenograft models, a suspension of the cancer cells is subcutaneously implanted into immunocompromised mice (e.g., Balb/c).[1]

  • Tumor Growth and Animal Grouping:

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

  • Dosing and Administration:

    • The FPI therapeutic (e.g., [225Ac]-FPI-2265 or [225Ac]-FPI-2059) is administered, typically as a single intravenous injection.[1][5]

    • Dose-escalation studies may be performed with different cohorts receiving increasing doses of the therapeutic.[1][5]

    • Control groups may receive a vehicle control or a non-targeting radiopharmaceutical.

  • Efficacy Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • The primary endpoints typically include tumor growth inhibition and overall survival.[1][5]

  • Biodistribution Studies:

    • To assess tumor uptake and off-target accumulation, an imaging analogue (e.g., Lutetium-177 or Indium-111 labeled) of the therapeutic is often used.[1][5]

    • Following injection of the imaging analogue, animals are euthanized at various time points, and organs of interest are harvested, weighed, and their radioactivity is measured to calculate the percentage of injected dose per gram of tissue (%ID/g).[1][8][9]

Protocol for In Vitro Radioligand Binding Assay
  • Cell Preparation:

    • Cancer cells with and without expression of the target receptor are cultured and harvested.

  • Binding Assay:

    • A radiolabeled ligand (e.g., [177Lu]-FPI-2057) is incubated with the cells at varying concentrations.[1]

    • Non-specific binding is determined by co-incubation with a high concentration of the unlabeled ligand.

  • Measurement and Analysis:

    • After incubation, unbound ligand is washed away, and the radioactivity of the cell-bound ligand is measured.

    • Specific binding is calculated by subtracting non-specific binding from total binding. This data can be used to determine the binding affinity (Kd) and the number of receptors per cell (Bmax).

References

A Comparative Guide to FPI-1602 and Other Targeted Alpha Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel targeted alpha therapy (TAT) FPI-1602 and its alternatives, with a focus on validating their mechanisms of action through experimental data. As "this compound" does not correspond to a publicly disclosed therapeutic agent, this guide will focus on the clinical-stage targeted alpha therapies being developed by Fusion Pharmaceuticals, namely FPI-2265 , FPI-1434 , and FPI-2059 . This guide will serve as a comprehensive resource for understanding the validation and comparative efficacy of these next-generation cancer treatments.

Introduction to Targeted Alpha Therapies (TATs)

Targeted alpha therapies represent a promising modality in precision oncology. These therapeutics consist of a targeting moiety, such as a small molecule or a monoclonal antibody, conjugated to an alpha-emitting radionuclide, most notably Actinium-225 (²²⁵Ac). The targeting ligand selectively binds to tumor-associated antigens on the surface of cancer cells, delivering the potent alpha-emitting payload. Alpha particles have a high linear energy transfer (LET) and a short path length (typically less than 100 micrometers), resulting in highly localized and potent cytotoxicity through the induction of double-strand DNA breaks, while minimizing damage to surrounding healthy tissue.

Mechanism of Action of FPI-2265, FPI-1434, and FPI-2059

The core mechanism of action for FPI-2265, FPI-1434, and FPI-2059 is the targeted delivery of alpha radiation to cancer cells.

  • FPI-2265 targets the prostate-specific membrane antigen (PSMA) , a well-validated biomarker overexpressed on the surface of prostate cancer cells. The small molecule ligand, PSMA I&T, binds to PSMA, leading to the internalization of the ²²⁵Ac payload and subsequent cell death.

  • FPI-1434 utilizes a humanized monoclonal antibody to target the insulin-like growth factor 1 receptor (IGF-1R) , a transmembrane protein implicated in the growth and survival of various solid tumors. Upon binding to IGF-1R, FPI-1434 is internalized, delivering ²²⁵Ac to induce tumor cell death.

  • FPI-2059 is a small molecule radioconjugate that targets the neurotensin receptor 1 (NTSR1) , a G protein-coupled receptor overexpressed in several solid tumors, including pancreatic, colorectal, and gastric cancers. FPI-2059 delivers ²²⁵Ac to NTSR1-expressing tumor cells.

Below is a diagram illustrating the general mechanism of action for these targeted alpha therapies.

Targeted_Alpha_Therapy_MOA cluster_0 Targeted Alpha Therapy FPI FPI-2265 / FPI-1434 / FPI-2059 (Targeting Ligand + ²²⁵Ac) Receptor Tumor-Specific Receptor (PSMA / IGF-1R / NTSR1) FPI->Receptor Binding TumorCell Tumor Cell Internalization Internalization Receptor->Internalization Receptor-Mediated DSB Double-Strand DNA Breaks Internalization->DSB ²²⁵Ac Decay & Alpha Emission Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Diagram 1: General mechanism of action for FPI targeted alpha therapies.

Comparative Performance and Experimental Data

This section compares the performance of FPI-2265, FPI-1434, and FPI-2059 with relevant alternatives, supported by available preclinical and clinical data.

FPI-2265 (anti-PSMA) vs. Beta-Emitting PSMA Therapies

The primary comparator for FPI-2265 is the beta-emitting radioligand therapy, Lutetium-177 (¹⁷⁷Lu) PSMA-617 (Pluvicto™), which is an approved treatment for metastatic castration-resistant prostate cancer (mCRPC).

FeatureFPI-2265 (²²⁵Ac-PSMA I&T)¹⁷⁷Lu-PSMA-617
Radionuclide Actinium-225 (Alpha emitter)Lutetium-177 (Beta emitter)
Particle Energy High (5.8 MeV)Lower (0.5 MeV max)
Path Length Short (~40-100 µm)Longer (~1-2 mm)
Clinical Efficacy (PSA50 Response) 50% overall in heavily pretreated mCRPC patients (TATCIST trial)[1]. 61% in lutetium-naïve and 42% in lutetium-treated patients[2].~38% in patients who had progressed on standard of care (VISION trial)
Key Adverse Events Xerostomia (dry mouth), thrombocytopenia, anemia, fatigue[2].Fatigue, dry mouth, nausea, anemia, decreased appetite
FPI-1434 (anti-IGF-1R) vs. Other IGF-1R Targeted Therapies

FPI-1434 can be compared to other IGF-1R targeting agents, such as monoclonal antibodies (e.g., Ganitumab) and tyrosine kinase inhibitors (TKIs).

FeatureFPI-1434 (²²⁵Ac-Antibody)Ganitumab (IGF-1R mAb)
Modality Targeted Alpha TherapyMonoclonal Antibody
Mechanism Targeted radiation-induced cell killBlocks ligand binding and receptor activation
Clinical Status Phase 1Investigational
Reported Efficacy Evidence of anti-tumor activity in a heavily treated Ewing sarcoma patient[3]. Stable disease observed in some patients[4].Limited single-agent efficacy in most solid tumors
Key Adverse Events Dose-dependent thrombocytopenia[4].Hyperglycemia, fatigue, rash
FPI-2059 (anti-NTSR1) vs. Beta-Emitting NTSR1 Therapies

A direct preclinical comparison has been made between the alpha-emitting FPI-2059 and its beta-emitting counterpart.

FeatureFPI-2059 (²²⁵Ac-small molecule)¹⁷⁷Lu-IPN-1087 (Beta-emitting equivalent)
Modality Targeted Alpha TherapyTargeted Beta Therapy
Preclinical Efficacy Demonstrated superior efficacy in a head-to-head comparison in a colorectal cancer xenograft model[5]. Induced tumor growth inhibition in a dose-dependent manner[6].Less potent than the alpha-emitting version
Clinical Status Phase 1Investigational

Experimental Protocols

Detailed methodologies are crucial for the validation of the mechanism of action. Below are representative protocols for key experiments.

Patient Selection and Imaging for Targeted Radiopharmaceutical Therapy

A common workflow for patient selection in clinical trials of targeted radiopharmaceuticals involves pre-screening with an imaging analogue.

Patient_Selection_Workflow cluster_1 Patient Selection and Dosing Workflow Patient Patient with Target-Expressing Tumor ImagingAgent Administer Imaging Analogue (e.g., ¹¹¹In-FPI-1547 for FPI-1434) Patient->ImagingAgent SPECT_CT SPECT/CT Imaging ImagingAgent->SPECT_CT Dosimetry Dosimetry and Biodistribution Analysis SPECT_CT->Dosimetry Eligibility Eligibility Confirmation (Sufficient Tumor Uptake) Dosimetry->Eligibility Treatment Administer Therapeutic Agent (e.g., ²²⁵Ac-FPI-1434) Eligibility->Treatment Eligible FollowUp Follow-up and Response Assessment Eligibility->FollowUp Not Eligible Treatment->FollowUp

Diagram 2: Workflow for patient selection and treatment with targeted radiopharmaceuticals.

Protocol for Imaging and Dosimetry:

  • Patient Preparation: Ensure adequate hydration. No other specific preparation is typically required.

  • Imaging Agent Administration: Aseptically administer a specified activity of the imaging analogue (e.g., 185 MBq of ¹¹¹In-FPI-1547) intravenously.

  • Imaging Schedule: Perform whole-body planar and SPECT/CT imaging at multiple time points post-injection (e.g., 1, 24, 72, and 168 hours) to assess biodistribution and clearance.

  • Image Analysis: Delineate regions of interest (ROIs) over tumors and normal organs on the SPECT/CT images.

  • Dosimetry Calculation: Calculate the time-integrated activity in each ROI and use this to estimate the radiation absorbed dose to tumors and normal organs for the therapeutic agent (e.g., ²²⁵Ac-FPI-1434) using established models (e.g., OLINDA/EXM).

  • Eligibility Criteria: Patients are deemed eligible for therapy if tumor uptake is sufficient and the estimated radiation dose to critical organs is within safe limits.

In Vitro Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the targeted alpha therapies on cancer cell lines.

Materials:

  • Target-positive (e.g., LNCaP for PSMA) and target-negative (e.g., PC3 for PSMA) cancer cell lines.

  • Cell culture medium and supplements.

  • FPI therapeutic agent (e.g., FPI-2265).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the FPI therapeutic agent. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of viable cells. Calculate the IC50 (half-maximal inhibitory concentration) value.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of the therapeutic agents in animal models.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Tumor cells for xenograft establishment.

  • FPI therapeutic agent and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the FPI therapeutic agent or vehicle control intravenously at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis if required.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Signaling Pathway

The IGF-1R signaling pathway, targeted by FPI-1434, is a complex network that promotes cell proliferation and survival.

IGF-1R_Signaling_Pathway cluster_2 IGF-1R Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds and Activates PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Diagram 3: Simplified IGF-1R signaling pathway.

Conclusion

The targeted alpha therapies FPI-2265, FPI-1434, and FPI-2059 represent a promising new class of cancer therapeutics. Their mechanism of action, centered on the precise delivery of highly potent alpha-particle radiation to tumor cells, offers the potential for significant anti-tumor activity, even in heavily pretreated patient populations. The validation of their mechanism of action is supported by a combination of preclinical studies and ongoing clinical trials. The comparative data, particularly for FPI-2265, suggests that targeted alpha therapies may offer advantages over beta-emitting radiopharmaceuticals. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these novel agents.

References

Safety Operating Guide

Proper Disposal of FPI-1602: Essential Safety and Handling Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of the research-use-only compound FPI-1602. Due to the limited publicly available safety data for this specific compound, it is imperative to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier before handling or disposal. The SDS will provide comprehensive information on hazards, necessary precautions, and specific disposal requirements.

In the absence of a specific SDS for this compound, and as a matter of best laboratory practice for handling novel or uncharacterized research compounds, the following general procedures should be followed. These guidelines are based on standard protocols for managing chemical waste in a laboratory setting and are intended to minimize risk to personnel and the environment.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, all personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesChemical splash-proof
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material as specified by the forthcoming SDS
Body Protection Laboratory CoatStandard, fully buttoned
Respiratory Use in a well-ventilated areaA certified fume hood is strongly recommended

General Disposal Workflow for Research Chemicals

The disposal of this compound should be treated as the disposal of hazardous chemical waste until a comprehensive SDS is available. The following workflow provides a logical sequence for ensuring safe and compliant disposal.

FPI1602_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal obtain_sds Obtain SDS from Supplier review_sds Review SDS for Specific Disposal Instructions obtain_sds->review_sds Crucial First Step don_ppe Don Appropriate PPE review_sds->don_ppe segregate_waste Segregate this compound Waste don_ppe->segregate_waste label_container Label Waste Container (Contents, Date, Hazards) segregate_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

  • Obtain and Review the Safety Data Sheet (SDS): This is the most critical step. The SDS from the supplier of this compound will contain specific information on its hazards and the required disposal methods.

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound, ensure that you are wearing the recommended PPE as outlined in the table above and as specified in the SDS.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by the SDS or a qualified chemist.

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), in a designated, compatible, and clearly labeled hazardous waste container.

  • Waste Container Labeling:

    • The waste container must be in good condition and have a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, the date of accumulation, and any known hazard characteristics (e.g., "Caution: Research Compound - Hazards Not Fully Characterized").

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is used to prevent spills.

  • Contact Environmental Health & Safety (EHS):

    • Once the waste container is ready for disposal, or as per your institution's guidelines, contact your organization's Environmental Health & Safety (EHS) department or equivalent office.

    • Provide them with all necessary information about the waste, including a copy of the SDS for this compound.

  • Scheduled Waste Pickup:

    • Your EHS department will arrange for the collection of the hazardous waste by a licensed disposal contractor.

    • Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.

Experimental Protocols for Uncharacterized Compounds

When working with a novel compound like this compound where the full hazard profile is not known, it is prudent to adopt conservative experimental protocols:

  • Small-Scale Operations: Initially, work with the smallest practical quantities of the material to minimize potential exposure and the volume of waste generated.

  • Use of Containment Devices: All manipulations of solid or neat this compound should be conducted within a certified chemical fume hood or other appropriate containment device (e.g., a glove box).

  • Decontamination Procedures: Establish and validate a decontamination procedure for surfaces and equipment that come into contact with this compound. The suitability of common laboratory solvents for decontamination should be determined from the compound's solubility data, which may be provided in the supplier's technical information or the SDS.

  • Spill Response: Have a spill kit readily available. In the event of a spill, follow your institution's established procedures for hazardous material spills. The general approach involves alerting personnel, evacuating the immediate area if necessary, and using appropriate absorbent materials and PPE for cleanup, treating all spill cleanup materials as hazardous waste.

By adhering to these procedures, researchers can maintain a high standard of safety and environmental responsibility while working with this compound. The foundational principle remains: always consult the specific Safety Data Sheet for the compound before use and disposal.

Essential Safety and Logistical Information for Handling FPI-1602

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like FPI-1602 is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of this compound, alongside relevant biological context and experimental protocols to facilitate its use in a laboratory setting.

I. Personal Protective Equipment (PPE) and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling research-grade compounds of unknown toxicity. These recommendations are derived from general safety protocols provided by chemical suppliers for similar research compounds.

A. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Face shieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatA fully buttoned lab coat must be worn to protect skin and personal clothing from contamination.
Chemical-resistant apronRecommended when handling significant quantities of the compound.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
N95 or higher-rated respiratorMay be required for certain procedures where aerosolization is possible and a fume hood is not available. Consult your institution's environmental health and safety (EHS) office.

B. Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

  • Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE during unpacking.

  • Storage: this compound should be stored in a tightly sealed, clearly labeled container. Based on information from suppliers, cold-chain transportation is required, suggesting that it should be stored at low temperatures (e.g., -20°C or -80°C) to ensure stability.[1] Store in a designated, well-ventilated, and secure area away from incompatible materials.

  • Weighing and Solution Preparation: All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood to prevent inhalation of dust. Use appropriate tools to handle the solid (e.g., spatulas).

  • General Hygiene: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

C. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Characterization: this compound waste should be considered hazardous unless determined otherwise by a formal hazard assessment.

  • Waste Collection: Collect all waste containing this compound (e.g., unused compound, contaminated consumables, and solutions) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Contact your institution's EHS office to arrange for the proper disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.

II. Biological Context and Experimental Protocols

Based on available research, this compound is likely a truncated form of Tissue Factor Pathway Inhibitor (TFPI), referred to as TFPI-160.[2] TFPI is a key regulator of the blood coagulation cascade.

A. Signaling Pathway of Tissue Factor Pathway Inhibitor (TFPI)

TFPI plays a crucial role in the negative regulation of the extrinsic pathway of coagulation. It primarily inhibits Factor Xa (FXa) and the Tissue Factor-Factor VIIa (TF-FVIIa) complex. This inhibition is a critical feedback mechanism to prevent excessive clot formation.

TFPI_Signaling_Pathway TF_FVIIa TF-FVIIa Complex FX Factor X TF_FVIIa->FX Activates FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin (Clot) TFPI TFPI (this compound) TFPI->TF_FVIIa Inhibits TFPI->FXa Inhibits Experimental_Workflow start Start: Prepare Reagents prepare_fpi Prepare serial dilutions of this compound start->prepare_fpi add_fxa Add Factor Xa to each well prepare_fpi->add_fxa incubate1 Incubate at 37°C add_fxa->incubate1 add_substrate Add chromogenic substrate for FXa incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_absorbance Read absorbance at 405 nm incubate2->read_absorbance analyze Analyze data to determine IC50 read_absorbance->analyze end End analyze->end

References

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